T-2513 hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C25H28ClN3O5 |
|---|---|
Peso molecular |
486.0 g/mol |
Nombre IUPAC |
(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride |
InChI |
InChI=1S/C25H27N3O5.ClH/c1-3-15-16-10-14(32-9-5-8-26)6-7-20(16)27-22-17(15)12-28-21(22)11-19-18(23(28)29)13-33-24(30)25(19,31)4-2;/h6-7,10-11,31H,3-5,8-9,12-13,26H2,1-2H3;1H/t25-;/m0./s1 |
Clave InChI |
MIZGPLODSZKVPX-UQIIZPHYSA-N |
SMILES isomérico |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OCCCN.Cl |
SMILES canónico |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCCCN.Cl |
Origen del producto |
United States |
Foundational & Exploratory
T-2513 Hydrochloride: A Technical Guide to its Synthesis, Characterization, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-2513 hydrochloride is a potent, selective inhibitor of topoisomerase I, an enzyme critical for resolving DNA topological stress during replication and transcription. As a derivative of the natural product camptothecin, this compound exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA. This stabilization prevents the re-ligation of the DNA strand, leading to single-strand breaks that are converted into cytotoxic double-strand breaks during the S-phase of the cell cycle, ultimately inducing cell death. This technical guide provides a comprehensive overview of the available information on the synthesis, characterization, and mechanism of action of this compound, intended to support research and development efforts in the field of oncology.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 187793-52-8 |
| Molecular Formula | C₂₅H₂₈ClN₃O₅ |
| Molecular Weight | 485.96 g/mol |
| Appearance | Powder |
| Storage Conditions | -20°C for up to 2 years (powder) |
Synthesis of this compound
General Synthetic Approach for Camptothecin Analogs
The synthesis of camptothecin analogs typically involves the following key steps:
-
Construction of the A, B, and C rings: This often starts from a substituted quinoline derivative.
-
Formation of the D and E rings: A crucial step is the Friedländer annulation or a similar condensation reaction to form the quinoline core, followed by the construction of the lactone E-ring.
-
Introduction of substituents: Modifications to the A and B rings are introduced to modulate the compound's potency, solubility, and pharmacokinetic properties.
A plausible synthetic workflow for a generic camptothecin analog is depicted below.
Caption: Generalized synthetic workflow for camptothecin analogs.
Formation of the Hydrochloride Salt
The final step in the preparation of this compound would involve the treatment of the free base form of T-2513 with hydrochloric acid in a suitable solvent. This is a standard procedure for preparing hydrochloride salts of basic compounds to improve their solubility and stability.
Experimental Protocol (General):
-
Dissolve the purified T-2513 free base in a suitable anhydrous organic solvent (e.g., diethyl ether, methanol, or isopropanol).
-
Slowly add a solution of hydrogen chloride (e.g., HCl in diethyl ether or isopropanolic HCl) to the solution of the free base with stirring.
-
The hydrochloride salt will typically precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the precipitate with the anhydrous solvent to remove any unreacted starting materials.
-
Dry the resulting this compound powder under vacuum.
Characterization of this compound
Comprehensive analytical data for the characterization of this compound is not publicly available. However, standard analytical techniques would be employed to confirm its identity and purity.
Expected Analytical Data
A summary of the expected analytical techniques and the type of data they would provide is presented in Table 2.
Table 2: Analytical Characterization Methods for this compound
| Technique | Expected Information |
| ¹H and ¹³C NMR | Confirmation of the chemical structure by analyzing the chemical shifts, coupling constants, and integration of the proton and carbon signals. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern to confirm the elemental composition and structure. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity by separating the compound from any impurities. The retention time provides a characteristic identifier. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule, such as carbonyls, hydroxyls, and amines. |
| Elemental Analysis | Determination of the percentage composition of carbon, hydrogen, nitrogen, chlorine, and oxygen to confirm the empirical formula. |
Mechanism of Action
This compound is a selective inhibitor of topoisomerase I.[1][2][3][4] Its mechanism of action is centered on the stabilization of the topoisomerase I-DNA cleavage complex.[1][2][3][4]
The Topoisomerase I Catalytic Cycle
Topoisomerase I relieves torsional stress in DNA by introducing a transient single-strand break. The enzyme's catalytic tyrosine residue forms a covalent bond with the 3'-phosphate of the DNA backbone, creating a "cleavable complex." This allows the free 5'-hydroxyl end to rotate around the intact strand. Once the topological strain is relieved, the enzyme re-ligates the broken strand, and the non-covalent enzyme-DNA complex dissociates.
Inhibition by this compound
This compound, being a camptothecin analog, intercalates into the DNA at the site of the single-strand break and interacts with both the DNA and the topoisomerase I enzyme. This interaction prevents the re-ligation of the DNA strand, effectively trapping the enzyme in the cleavable complex.
Caption: Mechanism of topoisomerase I inhibition by this compound.
Downstream Cellular Effects
The stabilization of the topoisomerase I-DNA complex by this compound leads to a cascade of cellular events, particularly during DNA replication in the S-phase of the cell cycle. When the replication fork collides with the trapped complex, the single-strand break is converted into a double-strand break. This irreparable DNA damage triggers cell cycle arrest and ultimately leads to apoptosis.
Caption: Downstream cellular consequences of this compound activity.
In Vitro and In Vivo Activity
This compound has demonstrated significant cytotoxic activity against a range of human tumor cell lines. A summary of its reported GI₅₀ (50% growth inhibition) values is presented in Table 3.
Table 3: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | GI₅₀ (ng/mL) |
| WiDr | Colon | 32.1 |
| HT-29 | Colon | 97.6 |
| SK-BR-3 | Breast | 38.6 |
| MKN-1 | Stomach | 15.6 |
| SK-LU-1 | Lung | 111.5 |
| LX-1 | Lung | 15.1 |
| KB | Oral | 34.0 |
| HeLaS3 | Cervical | 50.9 |
In vivo studies have also shown the antitumor activity of this compound. In a Walker-256 carcinoma model, the ED₅₀ (effective dose for 50% of the population) was determined to be 23 mg/kg.
Conclusion
This compound is a promising topoisomerase I inhibitor with potent anticancer activity. While detailed public information on its synthesis and characterization is limited, its mechanism of action as a stabilizer of the topoisomerase I-DNA complex is well-understood within the context of camptothecin analogs. This technical guide consolidates the available data to provide a foundation for researchers and drug development professionals working with this compound. Further disclosure of detailed synthetic and analytical protocols would be beneficial for advancing research in this area.
References
In-Depth Technical Guide: T-2513 Hydrochloride and its Biological Target
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-2513 hydrochloride is a potent, selective inhibitor of human DNA Topoisomerase I, a critical enzyme involved in DNA replication and transcription. By stabilizing the covalent complex between Topoisomerase I and DNA, this compound introduces single-strand breaks, leading to the inhibition of DNA replication and RNA synthesis, ultimately resulting in cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the biological target of this compound, its mechanism of action, and key preclinical data. Detailed experimental protocols for assessing its activity are also presented to facilitate further research and drug development efforts.
Introduction
This compound is a camptothecin analog that has demonstrated significant antitumor activity in preclinical studies. It is the active metabolite of the prodrug delimotecan (formerly known as MEN 4901/T-0128), which was developed to improve the pharmacokinetic profile and tumor-targeting of T-2513. The primary biological target of this compound is DNA Topoisomerase I, a nuclear enzyme essential for relieving torsional stress in DNA during various cellular processes.
Biological Target: DNA Topoisomerase I
DNA Topoisomerase I is a monomeric enzyme that plays a crucial role in maintaining DNA topology. It functions by creating transient single-strand breaks in the DNA backbone, allowing the DNA to rotate and unwind. This process is essential for overcoming the topological challenges that arise during DNA replication, transcription, and recombination.
The catalytic cycle of Topoisomerase I involves the following key steps:
-
Non-covalent binding to DNA.
-
Cleavage of one DNA strand via a transesterification reaction, forming a covalent intermediate where the enzyme is linked to the 3'-phosphate of the broken strand.
-
Controlled rotation of the intact DNA strand through the break, relieving supercoiling.
-
Religation of the cleaved DNA strand, restoring the integrity of the DNA backbone and releasing the enzyme.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects by targeting the Topoisomerase I-DNA covalent complex. Its mechanism of action can be summarized as follows:
-
Intercalation and Stabilization: this compound intercalates into the DNA at the site of the single-strand break and interacts with both the DNA and the Topoisomerase I enzyme. This interaction stabilizes the "cleavable complex," preventing the religation of the DNA strand.
-
Inhibition of DNA Replication and RNA Synthesis: The persistent single-strand breaks, trapped by the stabilized complex, act as roadblocks for the DNA replication and transcription machinery. The collision of a replication fork with this ternary complex leads to the conversion of the single-strand break into a cytotoxic double-strand break.
-
Induction of Cell Cycle Arrest and Apoptosis: The accumulation of DNA double-strand breaks triggers a DNA damage response, leading to cell cycle arrest, typically in the S and G2/M phases. If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis.
dot
The Discovery and Development of T-2513 Hydrochloride: A Topoisomerase I Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
T-2513 hydrochloride is a potent, selective, water-soluble analogue of camptothecin, a natural product known for its anticancer properties. As a topoisomerase I inhibitor, T-2513 stabilizes the covalent complex between topoisomerase I and DNA, leading to double-strand DNA breaks and subsequent cell death, particularly in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of this compound and its prodrug, Delimotecan (T-0128). Detailed experimental protocols, quantitative data from key studies, and visualizations of relevant pathways and workflows are presented to support ongoing research and development in the field of oncology.
Introduction
The quest for effective and targeted cancer therapies has led to the extensive investigation of natural products and their synthetic analogues. Camptothecin, originally isolated from the bark of Camptotheca acuminata, demonstrated significant antitumor activity but was hindered by poor water solubility and toxicity. This prompted the development of more soluble and potent derivatives. This compound, chemically known as (20S)-10-(3-aminopropyloxy)-7-ethylcamptothecin, emerged from these efforts as a promising water-soluble topoisomerase I inhibitor.[1][2] Further innovation led to the creation of Delimotecan (T-0128), a macromolecular prodrug of T-2513 designed for enhanced tumor targeting and sustained release of the active compound.[3][4]
Discovery and Synthesis
The development of T-2513 was driven by the need to overcome the pharmaceutical limitations of natural camptothecin. A robust and practical multi-step synthesis for T-2513 has been developed, enabling its production on a multi-gram scale with a 6.3% overall yield over 16 steps.[1][2] A key feature of this synthesis is a highly diastereoselective ethylation at the C20 position, which is crucial for the compound's biological activity. The process is designed to avoid chromatographic purification steps, relying on recrystallization to achieve high purity of the final product.[1][2]
To further enhance the therapeutic potential of T-2513, a prodrug strategy was employed, leading to the development of Delimotecan (T-0128). This novel conjugate links T-2513 to a carboxymethyl dextran polymer via a triglycine spacer.[3][4] The rationale behind this design is to leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting and to utilize the acidic tumor microenvironment and overexpressed lysosomal enzymes, such as cathepsin B, for the controlled release of T-2513 within the tumor.[3][4]
Mechanism of Action
This compound exerts its cytotoxic effects by selectively inhibiting DNA topoisomerase I.[5][6] Topoisomerase I is a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription. T-2513 intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the single-strand DNA break created by the enzyme.[5][6] The collision of the replication fork with this stabilized "cleavable complex" results in the formation of irreversible double-strand DNA breaks, which triggers cell cycle arrest in the S-phase and ultimately leads to apoptosis.[5][6] T-2513 is further metabolized in the body to other active camptothecin analogues, including SN-38, the active metabolite of irinotecan, which also contributes to its overall antitumor activity.[5][6]
Preclinical Development
In Vitro Studies
T-2513 has demonstrated broad cytotoxic activity against a range of human tumor cell lines. The 50% growth inhibition (GI50) values have been determined for several cancer cell lines, highlighting its potent anticancer effects.
Table 1: In Vitro Cytotoxicity of T-2513
| Cell Line | Cancer Type | GI50 (ng/mL) |
| WiDr | Colon | 32.1 |
| HT-29 | Colon | 97.6 |
| SK-BR-3 | Breast | 38.6 |
| MKN-1 | Gastric | 15.6 |
| SK-LU-1 | Lung | 111.5 |
| LX-1 | Lung | 15.1 |
| KB | Cervical | 34.0 |
| HeLaS3 | Cervical | 50.9 |
| Data sourced from MedchemExpress |
In Vivo Studies
The in vivo efficacy of T-2513 and its prodrug, Delimotecan (T-0128), has been evaluated in various animal models. In a study using Walker-256 carcinoma in Wistar rats, T-2513 demonstrated an ED50 of 23 mg/kg.[6] Notably, Delimotecan (T-0128) was found to be approximately 10-fold more effective than T-2513 in the same model, with a significantly improved therapeutic index.[3] Furthermore, Delimotecan induced complete regression of MX-1 mammary carcinoma and LX-1 lung carcinoma xenografts in nude mice at doses well below its maximum tolerated dose (MTD).[3]
Table 2: In Vivo Antitumor Efficacy of T-2513 and Delimotecan (T-0128)
| Compound | Animal Model | Tumor Model | Efficacy Endpoint | Value |
| T-2513 | Wistar Rat | Walker-256 Carcinoma | ED50 | 23 mg/kg |
| Delimotecan (T-0128) | Nude Mouse | MX-1 Mammary Carcinoma | Complete Regression | 6 mg/kg (single i.v.) |
| Delimotecan (T-0128) | Nude Mouse | LX-1 Lung Carcinoma | Cure | 10 mg/kg (weekly x 3) |
| Data sourced from MedchemExpress and Cancer Research (2000) 60 (11): 2988–95. |
Pharmacokinetics
Pharmacokinetic studies in Walker-256 tumor-bearing rats revealed that after intravenous administration of Delimotecan (T-0128), the conjugate circulates for an extended period, leading to accumulation in the tumor.[3] This results in a sustained release of T-2513 within the tumor tissue. In contrast, intravenously administered T-2513 is rapidly cleared from the body.[3]
Clinical Development
A Phase I clinical and pharmacological study of Delimotecan (MEN 4901/T-0128) was conducted in patients with solid tumors refractory to standard therapy.[1]
Study Design
Patients received Delimotecan as a 3-hour intravenous infusion once every 6 weeks. The study employed an accelerated dose-escalation design to determine the maximum tolerated dose (MTD), safety profile, pharmacokinetics, and antitumor activity.[1]
Results
Twenty-two patients were enrolled and received a total of 35 courses of Delimotecan. Dose-limiting toxicities (DLTs) were observed at doses of 2,400 mg/m², 3,600 mg/m², and 5,400 mg/m². The MTD was established at 1,800 mg/m².[1]
Two partial responses were observed in patients with anal cancer (at 1,800 mg/m²) and head and neck cancer (at 2,400 mg/m²). Nine other patients experienced stable disease.[1]
Pharmacokinetic analysis revealed a long terminal half-life for Delimotecan (approximately 109 hours) and resulted in relatively high plasma exposures to the active moieties, T-2513 and SN-38.[1]
Table 3: Summary of Phase I Clinical Trial of Delimotecan (MEN 4901/T-0128)
| Parameter | Details |
| Indication | Refractory Solid Tumors |
| Number of Patients | 22 |
| Treatment Regimen | 3-hour i.v. infusion every 6 weeks |
| Maximum Tolerated Dose (MTD) | 1,800 mg/m² |
| Dose-Limiting Toxicities | Observed at ≥ 2,400 mg/m² |
| Antitumor Activity | 2 Partial Responses, 9 Stable Diseases |
| Delimotecan Half-life (t1/2) | ~109 hours |
| Data sourced from Clinical Cancer Research (2008) 14 (22): 7535–44. |
Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol)
-
Cell Lines: A panel of human cancer cell lines (e.g., WiDr, HT-29, SK-BR-3, MKN-1, SK-LU-1, LX-1, KB, HeLaS3).
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
This compound is serially diluted in culture medium and added to the wells.
-
Cells are incubated with the compound for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
-
The absorbance is read using a microplate reader.
-
-
Data Analysis: The GI50 values are calculated from the dose-response curves.
In Vivo Antitumor Efficacy in Xenograft Models (General Protocol)
-
Animal Model: Immunocompromised mice (e.g., nude mice) or rats (e.g., Wistar rats).
-
Tumor Implantation: Human tumor cells are implanted subcutaneously into the flank of the animals.
-
Treatment: Once the tumors reach a palpable size, the animals are randomized into treatment and control groups. This compound or Delimotecan is administered intravenously at specified doses and schedules.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.
Conclusion
This compound is a potent topoisomerase I inhibitor with significant antitumor activity. The development of its macromolecular prodrug, Delimotecan, represents a sophisticated approach to improve the therapeutic index of camptothecin analogues through enhanced tumor targeting and sustained drug release. Preclinical and early clinical data suggest that this strategy holds promise for the treatment of various solid tumors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of Delimotecan and, by extension, T-2513 in the oncology setting. This guide provides a foundational resource for researchers and clinicians working on the continued development of this class of anticancer agents.
References
- 1. Practical synthesis of (20S)-10-(3-aminopropyloxy)-7-ethylcamptothecin, a water-soluble analogue of camptothecin. | Semantic Scholar [semanticscholar.org]
- 2. Practical synthesis of (20S)-10-(3-aminopropyloxy)-7-ethylcamptothecin, a water-soluble analogue of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to T-2513 Hydrochloride: A Selective Topoisomerase I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data of T-2513 hydrochloride, a selective topoisomerase I inhibitor. The information is intended to support research and drug development efforts in the field of oncology.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its structure and key physicochemical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 187793-52-8 | [1][2] |
| Molecular Formula | C₂₅H₂₈ClN₃O₅ | [1][2] |
| Molecular Weight | 485.96 g/mol | [2] |
| SMILES Notation | Cl.CCc1c2Cn3c(cc4c(COC(=O)[C@]4(O)CC)c3=O)-c2nc2ccc(OCCCN)cc12 | [1] |
| Solubility | Soluble in DMSO. Water solubility is approximately 0.01 g/mL at 25°C. | [2][3] |
| Storage Conditions | Store as a powder at -20°C for up to 2 years. In DMSO, store at 4°C for up to 2 weeks or at -80°C for up to 6 months. | [2] |
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of topoisomerase I, an essential enzyme involved in DNA replication and transcription.[1][2][4] Its mechanism of action is analogous to that of other camptothecin derivatives.
This compound intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the single-strand breaks created by the enzyme.[1][4] During the S-phase of the cell cycle, the collision of the replication fork with this stabilized complex leads to the formation of irreversible double-strand DNA breaks.[5] This DNA damage triggers a cascade of cellular responses, including cell cycle arrest and ultimately, apoptosis (programmed cell death).[5][]
The key signaling pathway initiated by this compound-induced DNA damage is depicted below.
Preclinical Efficacy
In Vitro Cytotoxicity
This compound has demonstrated broad cytotoxic activity against a panel of human tumor cell lines. The 50% growth inhibition (GI₅₀) values are summarized in the table below.
| Cell Line | Cancer Type | GI₅₀ (ng/mL) | Reference |
| WiDr | Colon Cancer | 32.1 | [4] |
| HT-29 | Colon Cancer | 97.6 | [4] |
| SK-BR-3 | Breast Cancer | 38.6 | [4] |
| MKN-1 | Stomach Cancer | 15.6 | [4] |
| SK-LU-1 | Lung Cancer | 111.5 | [4] |
| LX-1 | Lung Cancer | 15.1 | [4] |
| KB | Oral Cancer | 34.0 | [4] |
| HeLaS3 | Cervical Cancer | 50.9 | [4] |
In Vivo Antitumor Activity
In a preclinical animal model, this compound exhibited significant antitumor activity against Walker-256 carcinoma.
| Animal Model | Tumor Type | Endpoint | Value (mg/kg) | Reference |
| Walker-256 bearing rats | Carcinoma | ED₅₀ | 23 | [4] |
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, based on standard methodologies for similar compounds, representative protocols are provided below.
In Vitro Cytotoxicity Assay (Representative Protocol)
A colorimetric cell viability assay, such as the MTT or LDH assay, can be used to determine the cytotoxic effects of this compound.
In Vivo Antitumor Study (Representative Protocol)
The antitumor efficacy of this compound in a xenograft or syngeneic tumor model can be evaluated as follows.
Drug Development Context
The development of a novel anticancer agent like this compound follows a well-defined, multi-stage process. A generalized workflow for drug discovery and development is illustrated below.
This guide provides a foundational understanding of this compound for the scientific community. Further research is warranted to fully elucidate its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols: T-2513 Hydrochloride In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro cytotoxicity of T-2513 hydrochloride, a selective topoisomerase I inhibitor. The included methodologies, data interpretation guidelines, and visual diagrams are intended to assist researchers in the accurate assessment of this compound's anti-cancer properties.
Introduction
This compound is a potent small molecule inhibitor of topoisomerase I, an essential enzyme involved in DNA replication and transcription.[1][2] By stabilizing the topoisomerase I-DNA covalent complex, this compound leads to the accumulation of single-strand DNA breaks, which ultimately triggers programmed cell death in rapidly dividing cancer cells.[1][2] This document outlines a standard protocol for evaluating the cytotoxic effects of this compound against various cancer cell lines using a colorimetric-based cytotoxicity assay.
Data Summary
The following table summarizes the 50% growth inhibition (GI50) concentrations of this compound against a panel of human cancer cell lines after a 24-hour incubation period.[1]
| Cell Line | Cancer Type | GI50 (ng/mL) |
| WiDr | Colon Adenocarcinoma | 32.1 |
| HT-29 | Colorectal Adenocarcinoma | 97.6 |
| SK-BR-3 | Breast Adenocarcinoma | 38.6 |
| MKN-1 | Gastric Adenocarcinoma | 15.6 |
| SK-LU-1 | Lung Adenocarcinoma | 111.5 |
| LX-1 | Lung Carcinoma | 15.1 |
| KB | Human Epidermoid Carcinoma | 34.0 |
| HeLaS3 | Cervical Adenocarcinoma | 50.9 |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound as a topoisomerase I inhibitor.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram outlines the key steps of the in vitro cytotoxicity assay for this compound.
Caption: Experimental workflow for the cytotoxicity assay.
Experimental Protocol: MTT-Based Cytotoxicity Assay
This protocol is adapted for the assessment of this compound's cytotoxicity.
1. Materials and Reagents
-
Human cancer cell lines (e.g., WiDr, HT-29, etc.)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
2. Cell Seeding
-
Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in approximately 5,000 cells per well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
3. Compound Preparation and Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range spanning the expected GI50 values).
-
After the 24-hour incubation period for cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control wells (medium only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.
4. MTT Assay
-
Following the 24-hour treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C in a 5% CO2 humidified incubator. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
5. Data Acquisition and Analysis
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the GI50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software package for non-linear regression analysis.
References
Application Notes and Protocols: The Use of Trametinib in Human Colon Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trametinib (GSK1120212) is a highly potent and selective allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2.[1][2] The RAS/RAF/MEK/ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival.[3] Dysregulation of this pathway, often through mutations in genes such as BRAF and KRAS, is a key driver in the development and progression of various cancers, including colorectal cancer (CRC).[3][4] Trametinib effectively blocks the phosphorylation and activation of ERK1/2, leading to cell cycle arrest and apoptosis in cancer cells with a constitutively active MAPK pathway.[2][5] These application notes provide detailed protocols for assessing the in vitro efficacy of Trametinib in human colon cancer cell lines.
Mechanism of Action
Trametinib targets the MEK1 and MEK2 kinases within the MAPK signaling cascade. In many colorectal cancers, activating mutations in upstream proteins like BRAF or KRAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth and survival. By inhibiting MEK1/2, Trametinib prevents the downstream phosphorylation of ERK1/2, which in turn blocks the nuclear translocation of activated ERK and the subsequent transcription of genes involved in cell proliferation and survival.[3] This inhibition leads to G1 phase cell cycle arrest and induction of apoptosis.[2][6]
Data Presentation
The following tables summarize the quantitative effects of Trametinib on various human colon cancer cell lines as reported in the literature.
Table 1: IC50 Values of Trametinib in Human Colon Cancer Cell Lines
| Cell Line | BRAF/KRAS Status | IC50 (nM) | Reference |
| HT-29 | BRAF V600E | 0.48 | [2] |
| COLO205 | BRAF V600E | 0.52 | [2] |
| HCT-15 | KRAS Mutant | 2.2 - 174 (range) | [2] |
| DLD1 | KRAS Mutant | 50 (approx. for combination studies) | [7] |
| RKO | Wild-Type | >1000 | [8] |
| HCT116 | KRAS Mutant | 1 (approx. for combination studies) | [7] |
| SW620 | KRAS Mutant | 0.5 (approx. for combination studies) | [7] |
| SW480 | KRAS Mutant | 1 (approx. for combination studies) | [7] |
| LS174T | KRAS Mutant | 1 (approx. for combination studies) | [7] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Table 2: Effects of Trametinib on Apoptosis and Cell Cycle in Human Colon Cancer Cell Lines
| Cell Line | Treatment Condition | Effect | Observation | Reference |
| HT-29 | Trametinib (various conc.) for 24h | Cell Cycle Arrest | Dose-dependent increase in G1 phase, decrease in S phase. | [6] |
| COLO205 | Trametinib | Apoptosis Induction | More sensitive to apoptosis induction than HT-29. | [2] |
| HCT116 | Trametinib (0.1 µM) + TRAIL (10 ng/mL) for 24h | Apoptosis Induction | Significant increase in apoptosis. | [9] |
| RKO | Trametinib (0.1 µM) + TRAIL (10 ng/mL) for 24h | Apoptosis Induction | Significant increase in apoptosis. | [9] |
| HCT116 | Trametinib (0.1 µM) + Dasatinib (0.1 µM) for 96h | Apoptosis Induction | Significant increase in apoptosis compared to single agents. | [10] |
| SW480 | Trametinib (0.1 µM) + Dasatinib (0.1 µM) for 96h | Apoptosis Induction | Significant increase in apoptosis compared to single agents. | [10] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of Trametinib on human colon cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Trametinib.
Materials:
-
Human colon cancer cell lines (e.g., HT-29, HCT116)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Trametinib (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of Trametinib in culture medium. Remove the old medium from the wells and add 100 µL of the diluted Trametinib solutions (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same concentration as the highest Trametinib dose.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[8]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by Trametinib.
Materials:
-
Human colon cancer cell lines
-
6-well plates
-
Trametinib
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Trametinib or vehicle control for 24-48 hours.[8]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of Trametinib on cell cycle distribution.
Materials:
-
Human colon cancer cell lines
-
6-well plates
-
Trametinib
-
PBS
-
70% ice-cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Trametinib for 24 hours.[6]
-
Cell Harvesting: Collect cells by trypsinization, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells at 4°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 1 mL of a solution containing RNase A and PI.
-
Incubation: Incubate for 1 hour at 37°C in the dark.[5]
-
Analysis: Analyze the DNA content by flow cytometry. The data can be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis
Objective: To assess the effect of Trametinib on protein expression and phosphorylation in the MAPK pathway.
Materials:
-
Human colon cancer cell lines
-
6-well plates
-
Trametinib
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-Cyclin D1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with Trametinib for the desired time, wash with cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add chemiluminescence substrate.
-
Imaging: Capture the signal using an imaging system. Analyze the band intensities relative to a loading control like actin.
Conclusion
Trametinib demonstrates significant anti-proliferative and pro-apoptotic activity in human colon cancer cell lines, particularly those harboring BRAF or KRAS mutations. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of Trametinib and similar MEK inhibitors in a preclinical setting. These in vitro assays are crucial first steps in the evaluation of targeted therapies for colorectal cancer.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase I Trial of Trametinib with Neoadjuvant Chemoradiation in Patients with Locally Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Novel MEK inhibitor trametinib and other retinoblastoma gene (RB)‐reactivating agents enhance efficacy of 5‐fluorouracil on human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combining MEK and SRC inhibitors for treatment of colorectal cancer demonstrate increased efficacy in vitro but not in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trametinib potentiates TRAIL‐induced apoptosis via FBW7‐dependent Mcl‐1 degradation in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for T-2513 Hydrochloride Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of T-2513 hydrochloride, a selective topoisomerase I inhibitor, in various animal models. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing their own experiments.
Introduction
This compound is a prodrug that is metabolized in vivo to its active form, SN-38.[1] SN-38 is a potent topoisomerase I inhibitor that binds to the topoisomerase I-DNA complex, stabilizing it and leading to the inhibition of DNA replication and RNA synthesis, which ultimately results in cell death.[1] Due to the poor solubility of SN-38, prodrugs like this compound have been developed to improve its pharmaceutical properties. It is important to note that in vivo, only a small fraction of the prodrug is converted to the active metabolite SN-38. For instance, in the case of another SN-38 prodrug, irinotecan (CPT-11), only 2-8% is converted to SN-38.
Data Presentation
The following tables summarize the quantitative data from preclinical studies involving this compound and its active metabolite, SN-38, in various animal models.
Table 1: Efficacy of this compound in a Rat Tumor Model
| Animal Model | Tumor Type | Compound | Dosing (mg/kg) | Efficacy |
| Rats | Walker-256 Carcinoma | This compound | 1, 10, 100 | ED₅₀ = 23 mg/kg |
Table 2: Efficacy of SN-38 (Active Metabolite) in Mouse Tumor Models
| Animal Model | Tumor Type | Compound | Dosing (mg/kg) | Administration Route | Efficacy |
| Mice | P388 Murine Leukemia | Liposomal SN-38 | 5.5 (daily for 5 days) | Intravenous | 100% survival |
| Mice | Capan-1 Human Pancreatic | Liposomal SN-38 | 4 or 8 (daily for 5 days) | Intravenous | 65% and 98% tumor growth inhibition, respectively |
| Mice | MCF-7 Human Breast Cancer | SN-38 Nanocrystals | 8 (on days 9, 11, 13, 15) | Tail Vein Injection | Significant tumor growth inhibition |
| Mice | CT-26 Colon Cancer | SN-38 Nanoparticles | 20 | Not Specified | 14% survival at 60 days |
Table 3: Pharmacokinetics of SN-38 in Animal Models
| Animal Model | Compound | Dose (mg/kg) | Administration Route | Key Pharmacokinetic Parameters |
| Sprague Dawley Rats | SN-38 Nanocrystals | 5 | Intravenous | - |
| Beagle Dogs | Liposomal SN-38 | Not Specified | Not Specified | MTD: 1.2 mg/kg |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the application notes.
Protocol 1: Evaluation of Antitumor Activity of this compound in a Walker-256 Rat Carcinoma Model
Objective: To assess the in vivo antitumor efficacy of this compound.
Animal Model:
-
Species: Rat (e.g., Wistar or Sprague-Dawley)
-
Tumor Model: Walker-256 carcinosarcoma
Materials:
-
This compound
-
Vehicle for reconstitution (e.g., sterile saline, DMSO/saline mixture)
-
Walker-256 tumor cells
-
Sterile saline
-
Syringes and needles for injection
-
Calipers for tumor measurement
-
Anesthetic agent
Procedure:
-
Tumor Implantation:
-
Harvest Walker-256 tumor cells from a donor animal or from cell culture.
-
Resuspend the cells in sterile saline to a final concentration of approximately 1.5 x 10⁶ cells per 300 µL.[2]
-
Anesthetize the recipient rats.
-
Subcutaneously inject 300 µL of the cell suspension into the right flank or inguinal area of each rat.[2][3]
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Drug Administration:
-
Prepare fresh solutions of this compound at the desired concentrations (e.g., 1, 10, and 100 mg/kg) in the appropriate vehicle.
-
Administer the prepared solutions to the tumor-bearing rats. The administration route is likely intravenous or intraperitoneal to ensure systemic exposure, although this was not explicitly stated in the available literature for this compound. For SN-38, intravenous administration is common.
-
A control group should receive the vehicle only.
-
-
Efficacy Assessment:
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors.
-
Calculate the tumor growth inhibition for each treatment group compared to the control group.
-
Determine the ED₅₀ (the dose that produces 50% of the maximal effect).
-
Protocol 2: Pharmacokinetic Study of SN-38 in Sprague-Dawley Rats
Objective: To determine the pharmacokinetic profile of SN-38.
Animal Model:
-
Species: Sprague-Dawley Rat
Materials:
-
SN-38 formulation (e.g., nanocrystals)
-
Vehicle for reconstitution
-
Syringes and needles for intravenous injection
-
Blood collection tubes (e.g., containing an anticoagulant like heparin or EDTA)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., HPLC-MS/MS)
Procedure:
-
Drug Administration:
-
Prepare a solution of the SN-38 formulation at the desired concentration (e.g., for a 5 mg/kg dose).
-
Administer the solution to the rats via intravenous injection (e.g., through the tail vein).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
Blood can be collected from a suitable site, such as the tail vein or via a cannula.
-
Process the blood samples immediately by centrifugation to separate the plasma.
-
-
Sample Analysis:
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of SN-38 in the plasma samples using a validated analytical method like HPLC-MS/MS.
-
-
Data Analysis:
-
Use pharmacokinetic software to analyze the plasma concentration-time data.
-
Calculate key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), half-life (t₁/₂), and clearance (CL).
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating its efficacy.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for efficacy studies.
References
Application Notes and Protocols for Assessing Cell Viability Following T-2513 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro efficacy of T-2513 hydrochloride, a selective topoisomerase I inhibitor, using various cell viability assays. The information presented here is intended to guide researchers in setting up and performing robust experiments to determine the cytotoxic effects of this compound on cancer cell lines.
Introduction to this compound
This compound is a potent, selective inhibitor of topoisomerase I, an essential enzyme involved in DNA replication and transcription. By binding to and stabilizing the topoisomerase I-DNA complex, this compound prevents the re-ligation of single-strand DNA breaks. This leads to the accumulation of DNA damage, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2] The cytotoxic effects of this compound are particularly pronounced during the S-phase of the cell cycle.[1]
Data Presentation: Cytotoxicity of this compound
The growth inhibitory effects of this compound have been evaluated against a panel of human tumor cell lines using the Sulforhodamine B (SRB) assay. The 50% growth inhibition (GI50) values, which represent the concentration of the drug that causes a 50% reduction in cell growth, are summarized in the table below.
| Cell Line | Cancer Type | GI50 (ng/mL) |
| WiDr | Colon Adenocarcinoma | 32.1 |
| HT-29 | Colorectal Adenocarcinoma | 97.6 |
| SK-BR-3 | Breast Adenocarcinoma | 38.6 |
| MKN-1 | Stomach Adenocarcinoma | 15.6 |
| SK-LU-1 | Lung Adenocarcinoma | 111.5 |
| LX-1 | Lung Carcinoma | 15.1 |
| KB | Human Epidermoid Carcinoma | 34.0 |
| HeLaS3 | Cervical Adenocarcinoma | 50.9 |
Signaling Pathway: this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling pathway initiated by this compound, leading to apoptosis.
Caption: this compound-induced apoptosis pathway.
Experimental Workflow: Cell Viability Assays
The general workflow for assessing cell viability after treatment with this compound is depicted below.
Caption: General experimental workflow for cell viability assays.
Experimental Protocols
Below are detailed protocols for commonly used cell viability assays to assess the cytotoxic effects of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5]
Materials:
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
96-well plates
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[3]
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[4]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to the MTT assay, the XTT assay measures cell viability based on the reduction of a tetrazolium salt to a colored formazan product. However, the formazan produced in the XTT assay is water-soluble, eliminating the need for a solubilization step.[6]
Materials:
-
This compound stock solution
-
XTT labeling mixture (prepared by mixing XTT labeling reagent and electron-coupling reagent)[7]
-
Cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound as described in the MTT protocol.
-
Incubate for the desired exposure time.
-
Prepare the XTT labeling mixture immediately before use by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions (e.g., a 50:1 ratio).[8]
-
Add 50 µL of the XTT labeling mixture to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C.
-
Gently shake the plate to ensure a homogenous distribution of the color.
-
Read the absorbance at 450 nm with a reference wavelength of 660 nm.
WST-1 (Water Soluble Tetrazolium Salt-1) Assay
The WST-1 assay is a sensitive and rapid method for quantifying cell viability. Similar to XTT, WST-1 is reduced by metabolically active cells to a water-soluble formazan dye.
Materials:
-
This compound stock solution
-
WST-1 reagent
-
Cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Seed and treat cells with this compound as described in the previous protocols.
-
After the desired incubation period, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 0.5-4 hours at 37°C. The optimal incubation time may vary depending on the cell type and density.
-
Shake the plate thoroughly for 1 minute on a shaker.
-
Measure the absorbance between 420-480 nm. A reference wavelength above 600 nm is recommended.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay involves adding a single reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP.
Materials:
-
This compound stock solution
-
CellTiter-Glo® Reagent
-
Cell culture medium
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound.
-
Incubate for the desired exposure time.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a luminometer.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay based on the measurement of cellular protein content, which is proportional to the cell number.[4]
Materials:
-
This compound stock solution
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Seed and treat cells with this compound as described in the previous protocols.
-
After the incubation period, gently add 100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate the plate at 4°C for 1 hour.[3]
-
Carefully wash the wells five times with 1% acetic acid to remove the TCA and excess serum proteins.
-
Allow the plates to air-dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air-dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate on an orbital shaker for 5-10 minutes.
-
Read the absorbance at 510 nm using a microplate reader.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labunlimited.com [labunlimited.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
T-2513 Hydrochloride: A Potent Inducer of S-Phase Cell Cycle Arrest
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
T-2513 hydrochloride is a selective inhibitor of topoisomerase I, a critical enzyme responsible for relaxing supercoiled DNA during replication and transcription.[1][2] By binding to and stabilizing the topoisomerase I-DNA complex, this compound effectively stalls DNA replication forks, leading to DNA strand breaks and the induction of cell cycle arrest, primarily in the S-phase.[2] This targeted disruption of DNA synthesis makes this compound a compound of significant interest in oncology research for its potential as an anti-cancer therapeutic. Its cytotoxic effects have been demonstrated across a range of human tumor cell lines.[1]
This document provides detailed application notes on the mechanism of this compound-induced S-phase arrest and comprehensive protocols for its investigation in a laboratory setting.
Mechanism of Action
This compound, a derivative of camptothecin, functions as a topoisomerase I poison.[2] The stabilization of the topoisomerase I-DNA covalent complex by T-2513 prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.[2] When the cellular replication machinery encounters these stabilized complexes during S-phase, the replication fork collapses, generating DNA double-strand breaks.
This DNA damage activates the DNA Damage Response (DDR) pathway, a crucial signaling network for maintaining genomic integrity. A key player in the response to replication stress is the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[3] Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1).[4] Phosphorylated Chk1 (p-Chk1) orchestrates the S-phase checkpoint by targeting several key cell cycle regulators.[4]
One of the primary mechanisms of Chk1-mediated S-phase arrest involves the inhibition of the Cyclin E/CDK2 and Cyclin A/CDK2 complexes, which are essential for the initiation and progression of DNA synthesis.[5] Chk1 can phosphorylate and promote the degradation of Cdc25A, a phosphatase required for the activation of CDK2.[4] The resulting inhibition of CDK2 activity prevents the firing of new replication origins and slows the progression of ongoing replication forks, providing time for DNA repair.[3] If the DNA damage is too severe to be repaired, this prolonged S-phase arrest can ultimately trigger apoptosis.[6]
Data Presentation
Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (ng/mL) |
| WiDr | Colon Adenocarcinoma | 32.1 |
| HT-29 | Colorectal Adenocarcinoma | 97.6 |
| SK-BR-3 | Breast Adenocarcinoma | 38.6 |
| MKN-1 | Stomach Adenocarcinoma | 15.6 |
| SK-LU-1 | Lung Adenocarcinoma | 111.5 |
| LX-1 | Lung Carcinoma | 15.1 |
| KB | Oral Epidermoid Carcinoma | 34.0 |
| HeLaS3 | Cervical Adenocarcinoma | 50.9 |
GI50: The concentration of a drug that inhibits the growth of tumor cells by 50%. Data sourced from MedChemExpress.[1]
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, HT-29) in 6-well plates for Western blotting or 60 mm dishes for flow cytometry at a density that allows for exponential growth during the experiment.
-
Cell Adherence: Allow cells to adhere and grow in a humidified incubator at 37°C with 5% CO2 for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Replace the existing medium with the medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48 hours) before harvesting for downstream analysis.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is designed to quantify the distribution of cells in different phases of the cell cycle.
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.
-
For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5-10 minutes and carefully decant the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer using a 488 nm laser for excitation and collecting the emission at ~617 nm.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Western Blotting for Cell Cycle and DNA Damage Response Proteins
This protocol allows for the detection of key proteins involved in the this compound-induced S-phase arrest.
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-ATR, p-Chk1, Cyclin A, Cyclin E, CDK2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Signaling pathway of this compound-induced S-phase arrest.
Caption: Experimental workflow for investigating this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 3. mdpi.com [mdpi.com]
- 4. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of CDC25A phosphatase is limited by CDK2/cyclin A-mediated feedback inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of cell cycle distribution after drug exposure by high content imaging analysis using low‐toxic DNA staining dye - PMC [pmc.ncbi.nlm.nih.gov]
Investigating DNA Damage with T-2513 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-2513 hydrochloride is a potent and selective inhibitor of topoisomerase I, a critical enzyme involved in DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, this compound induces DNA single-strand breaks, which are subsequently converted into cytotoxic double-strand breaks during the S-phase of the cell cycle.[1][2] This ultimately triggers the DNA Damage Response (DDR), leading to cell cycle arrest and apoptosis, making it a compound of significant interest in cancer research and drug development.[2][3]
These application notes provide detailed protocols for investigating the DNA-damaging effects of this compound using established cellular and molecular biology techniques. The included methodologies allow for the qualitative and quantitative assessment of DNA fragmentation, apoptosis, and the activation of key signaling pathways.
Mechanism of Action: Inducing DNA Damage and Apoptosis
This compound exerts its cytotoxic effects by trapping topoisomerase I on the DNA. This prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When the replication fork encounters these breaks, they are converted into double-strand breaks, a highly lethal form of DNA damage. This triggers the activation of the DNA Damage Response (DDR) pathway, a complex signaling network that senses DNA lesions and orchestrates cellular responses. Key players in this pathway include the ATM and ATR kinases, which phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53.[4] Activated p53 can induce cell cycle arrest, providing time for DNA repair, or, if the damage is too severe, initiate apoptosis. A critical early event in the DDR is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX, which serves as a sensitive marker for DNA double-strand breaks.[4] The apoptotic cascade is ultimately executed by caspases, a family of proteases that cleave key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The activation of effector caspases, such as caspase-3, is a pivotal step in this process.[5][6]
Data Presentation: Efficacy of this compound
The following table summarizes the cytotoxic activity of this compound against a panel of human tumor cell lines, providing a baseline for selecting appropriate concentrations for in vitro studies.[3]
| Cell Line | Tissue of Origin | GI50 (ng/mL) |
| WiDr | Colon Adenocarcinoma | 32.1 |
| HT-29 | Colorectal Adenocarcinoma | 97.6 |
| SK-BR-3 | Breast Adenocarcinoma | 38.6 |
| MKN-1 | Stomach Adenocarcinoma | 15.6 |
| SK-LU-1 | Lung Adenocarcinoma | 111.5 |
| LX-1 | Lung Carcinoma | 15.1 |
| KB | Oral Epidermoid Carcinoma | 34.0 |
| HeLaS3 | Cervical Adenocarcinoma | 50.9 |
Experimental Protocols
Assessment of DNA Fragmentation by Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation:
-
Treat cells with this compound at various concentrations (e.g., ranging from the GI50 value) and for different time points (e.g., 4, 8, 24 hours).
-
Harvest cells and resuspend in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Mix 10 µL of the cell suspension with 75 µL of low-melting-point agarose (at 37°C).
-
Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10 minutes.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with fresh, cold electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).
-
Allow the DNA to unwind for 20-40 minutes.
-
Apply a voltage of 25 V and adjust the current to 300 mA for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently remove the slides and wash them three times with a neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the DNA damage using appropriate software to measure parameters such as tail length, percent DNA in the tail, and tail moment.[7]
-
Detection of Apoptosis by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. These labeled nucleotides can then be visualized by fluorescence microscopy or flow cytometry.
Protocol:
-
Sample Preparation:
-
Culture cells on coverslips or in chamber slides and treat with this compound.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature to allow entry of the TdT enzyme.
-
Wash the cells twice with PBS.
-
-
TUNEL Reaction:
-
Incubate the cells with the TUNEL reaction mixture (containing TdT and fluorescently labeled dUTPs) in a humidified chamber for 60 minutes at 37°C, protected from light.
-
Include a positive control (pre-treated with DNase I) and a negative control (no TdT enzyme).
-
-
Staining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with a DNA-binding dye such as DAPI or Hoechst.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
-
Analysis:
-
Examine the slides under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence corresponding to the labeled dUTPs.
-
Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This method allows for the quantification of early and late apoptotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome and used to detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells in suspension or in culture plates with this compound.
-
Harvest the cells (including any floating cells from the supernatant) and wash them twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
The cell populations are distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Western Blotting for DNA Damage and Apoptosis Markers
Western blotting is used to detect the levels of specific proteins involved in the DNA damage response and apoptosis.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific antibodies.
Protocol:
-
Cell Lysis:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a polyacrylamide gel by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-γH2AX, anti-phospho-p53, anti-cleaved caspase-3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Visualization of Signaling Pathways and Experimental Workflows
Caption: this compound-induced DNA damage response pathway.
Caption: Experimental workflow for investigating DNA damage.
References
- 1. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Census and evaluation of p53 target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: T-2513 Hydrochloride in the Walker-256 Carcinoma Rat Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of T-2513 hydrochloride, a selective topoisomerase I inhibitor, in the Walker-256 carcinosarcoma rat model. Detailed protocols for cell culture, tumor induction, and in vivo efficacy studies are outlined to guide researchers in the preclinical evaluation of this compound.
Introduction
This compound is a potent derivative of camptothecin that selectively inhibits topoisomerase I, an enzyme crucial for relieving torsional strain in DNA during replication and transcription.[1] By binding to and stabilizing the topoisomerase I-DNA complex, this compound prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.[1] These DNA lesions ultimately trigger cell cycle arrest, primarily in the S-phase, and induce apoptosis in rapidly dividing cancer cells.[1]
The Walker-256 carcinosarcoma is a well-established and aggressive tumor model in rats, originating from a spontaneous mammary gland carcinoma.[2][3] Its rapid growth and metastatic potential make it a suitable in vivo model for evaluating the efficacy of novel anticancer agents.[2][3] Studies have demonstrated the antitumor activity of this compound in the Walker-256 carcinoma model, highlighting its potential as a therapeutic agent.
Mechanism of Action
This compound exerts its cytotoxic effects by targeting the DNA replication machinery. The compound intercalates into the DNA-topoisomerase I complex, preventing the enzyme from resealing the single-strand break it creates to relieve supercoiling. This stabilized complex becomes a roadblock for the DNA replication fork, leading to the formation of double-strand breaks and subsequent activation of apoptotic pathways.
Quantitative Data
The antitumor efficacy of this compound in the Walker-256 carcinoma rat model has been demonstrated, with a reported median effective dose (ED50) of 23 mg/kg. This value represents the dose of the compound that produces a 50% reduction in tumor growth.
| Compound | Animal Model | Tumor Model | Endpoint | ED50 (mg/kg) |
| This compound | Rat | Walker-256 Carcinoma | Antitumor Activity | 23 |
Experimental Protocols
Walker-256 Cell Culture
Materials:
-
Walker-256 carcinoma cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Maintain Walker-256 cells in T-75 flasks containing RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, aspirate the old medium and wash the cell monolayer with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-5 minutes until the cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate into new flasks at the desired density.
In Vivo Walker-256 Tumor Model
Materials:
-
Female Wistar rats (6-8 weeks old)
-
Walker-256 carcinoma cells
-
Sterile PBS or saline
-
Syringes and needles (25-27 gauge)
-
Calipers
Protocol:
-
Harvest Walker-256 cells from culture when they are in the logarithmic growth phase.
-
Wash the cells twice with sterile PBS or saline and resuspend the cell pellet to a final concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (1 x 10^6 cells) into the right flank of each rat.
-
Monitor the animals daily for tumor growth. Tumor palpation can begin 3-4 days post-inoculation.
-
Once tumors are palpable and have reached a mean volume of 50-100 mm³, randomize the animals into treatment and control groups.
-
Measure tumor volume using calipers every 2-3 days using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 5% dextrose solution)
-
Syringes and needles appropriate for the route of administration
Protocol:
-
Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be calculated based on the desired dosage and the average body weight of the rats.
-
Administer this compound to the treatment group via a clinically relevant route, such as intravenous (IV) or intraperitoneal (IP) injection. A common dosing schedule for such studies is once daily for a period of 10-14 days.
-
Administer an equivalent volume of the vehicle to the control group following the same schedule.
-
Monitor the animals for any signs of toxicity, including weight loss, changes in behavior, or adverse reactions at the injection site.
-
At the end of the treatment period, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
Conclusion
This compound demonstrates significant antitumor activity in the Walker-256 carcinoma rat model. The provided protocols offer a framework for conducting in vivo studies to further investigate the efficacy and mechanism of action of this promising topoisomerase I inhibitor. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for the preclinical development of this compound.
References
Application Notes and Protocols for T-2513 Hydrochloride Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of T-2513 hydrochloride, a selective topoisomerase I inhibitor, in combination with other anticancer agents. The protocols and data presented are based on available literature for this compound and its active metabolite, SN-38, as well as established methodologies for evaluating topoisomerase I inhibitors in oncology.
Application Notes
This compound is a potent, selective inhibitor of topoisomerase I, an essential enzyme involved in DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, this compound introduces DNA strand breaks, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] Its active metabolite, SN-38, is a well-characterized and highly potent topoisomerase I inhibitor.[1]
The rationale for employing this compound in combination therapy is to enhance its antitumor efficacy, overcome potential drug resistance, and achieve synergistic effects by targeting multiple oncogenic pathways simultaneously. Key combination strategies that have been explored for topoisomerase I inhibitors like SN-38 include:
-
Combination with Traditional Chemotherapy: Synergistic effects have been observed when combining SN-38 with agents like 5-fluorouracil (5-FU), particularly in colorectal cancer models.[2] This is often based on the principle of complementary mechanisms of action and targeting different phases of the cell cycle.
-
Combination with PARP Inhibitors: The combination of a topoisomerase I inhibitor with a PARP inhibitor represents a rational approach to cancer therapy. Topoisomerase I inhibitors induce single-strand DNA breaks, which, if not repaired, can lead to double-strand breaks during DNA replication. PARP inhibitors block a key pathway for the repair of these single-strand breaks, leading to an accumulation of DNA damage and synthetic lethality in cancer cells. A clinical trial is investigating the combination of a pegylated SN-38 (PLX038) with the PARP inhibitor rucaparib in solid tumors and small cell cancers.[3]
-
Combination with Immune Checkpoint Inhibitors: Preclinical studies have shown that topoisomerase I inhibitors can upregulate the expression of PD-L1 on tumor cells. This provides a strong rationale for combining this compound with immune checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies, to enhance the host anti-tumor immune response. A study combining a nanoparticle formulation of SN-38 with an anti-PD-L1 antibody showed significant tumor regression and increased cure rates in colorectal and pancreatic tumor models.[4]
-
Targeting Drug Resistance Pathways: SN-38 has been shown to inhibit the transcription of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of cellular resistance to oxidative stress and chemotherapeutic agents.[5] This suggests that this compound could be combined with drugs that are susceptible to Nrf2-mediated resistance, such as mitomycin C, to enhance their efficacy.[5]
Data Presentation
In Vitro Cytotoxicity of this compound
The following table summarizes the 50% growth inhibition (GI₅₀) values of this compound against a panel of human cancer cell lines.
| Cell Line | Cancer Type | GI₅₀ (ng/mL) |
| WiDr | Colon Carcinoma | 32.1 |
| HT-29 | Colorectal Adenocarcinoma | 97.6 |
| SK-BR-3 | Breast Adenocarcinoma | 38.6 |
| MKN-1 | Stomach Adenocarcinoma | 15.6 |
| SK-LU-1 | Lung Adenocarcinoma | 111.5 |
| LX-1 | Lung Carcinoma | 15.1 |
| KB | Oral Epidermoid Carcinoma | 34.0 |
| HeLaS3 | Cervical Adenocarcinoma | 50.9 |
Data sourced from MedChemExpress.[1]
Preclinical In Vivo Efficacy of SN-38 Combination Therapies
This table presents data from preclinical studies evaluating the antitumor efficacy of SN-38 (or its prodrugs) in combination with other agents in mouse models.
| Cancer Model | Combination Regimen | Key Findings | Reference |
| Subcutaneous Colorectal and Pancreatic Tumors | Oxaliplatin/SN-38 Nanoparticles + αPD-L1 | 33-50% cure rates; 97.4% tumor growth inhibition in pancreatic model. | [4] |
| HT-29 and HCT-116 Colorectal Cancer Xenografts | NK012 (SN-38 prodrug) + 5-Fluorouracil | Superior therapeutic effect compared to CPT-11 + 5-FU in HT-29 tumors. | [2] |
| SW480 Colorectal Cancer Xenografts | Irinotecan (SN-38 prodrug) + Mitomycin C | Synergistic inhibition of tumor growth. | [5] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo® Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) of this compound alone and in combination with another agent.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Combination agent
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination agent in complete medium.
-
For combination studies, a matrix of concentrations of both drugs should be prepared to assess for synergy.
-
Remove the overnight culture medium from the cells and add the drug-containing medium. Include vehicle-only wells as a control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilization buffer and read the absorbance at 570 nm.
-
For the CellTiter-Glo® assay, add the reagent to each well, incubate for 10 minutes, and measure luminescence.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the GI₅₀ or IC₅₀ values using non-linear regression analysis. Synergy can be calculated using the Chou-Talalay method (Combination Index).
In Vivo Xenograft Tumor Model Study
Objective: To evaluate the antitumor efficacy of this compound in combination with another agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor implantation
-
This compound formulated for in vivo administration
-
Combination agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, combination agent alone, this compound + combination agent).
-
Administer the treatments according to the desired schedule and route of administration (e.g., intravenous, intraperitoneal, or oral). Dosing from a previous study included NK012 at 10 mg/kg and 5-FU at 50 mg/kg intravenously three times a week.[2]
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Plot tumor growth curves and perform statistical analysis to compare the efficacy of the different treatment groups.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Preclinical experimental workflow for combination therapy.
Caption: Synergy of T-2513 HCl and PARP inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synergistic antitumor activity of the novel SN-38-incorporating polymeric micelles, NK012, combined with 5-fluorouracil in a mouse model of colorectal cancer, as compared with that of irinotecan plus 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination therapy for solid tumors and small-cell cancers studied in new clinical trial | Center for Cancer Research [ccr.cancer.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SN-38, an active metabolite of irinotecan, inhibits transcription of nuclear factor erythroid 2-related factor 2 and enhances drug sensitivity of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for T-2513 Hydrochloride in HT-29 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-2513 hydrochloride, also identified as Y-25130 hydrochloride, is a selective antagonist of the serotonin 5-HT3 receptor. Emerging research has highlighted its potential as an anti-cancer agent, demonstrating antimitogenic and apoptotic effects in human colorectal adenocarcinoma HT-29 cells.[1] Serotonin (5-HT) is recognized as a mitogenic factor in various cancers, and the blockade of its receptors, particularly the 5-HT3 subtype which is significantly expressed in HT-29 cells, presents a promising therapeutic strategy.[1] These application notes provide a comprehensive overview of the experimental protocols to study the effects of this compound on HT-29 cells, including methods for assessing cell viability, apoptosis, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound (Y-25130 hydrochloride) on HT-29 cells as reported in the literature.
Table 1: Effect of this compound on HT-29 Cell Proliferation
| Compound | Concentration (µM) | Incubation Time | Effect on Proliferation | Assay | Reference |
| This compound | 50 | Not Specified | Significant Inhibition | MTT Assay | Ataee et al., 2010 |
| This compound | 100 | Not Specified | Significant Inhibition | MTT Assay | Ataee et al., 2010 |
Table 2: Apoptotic and Cell Cycle Effects of this compound on HT-29 Cells
| Effect | Assay Used | Observations | Reference |
| Apoptosis Induction | TUNEL Assay | Potent apoptotic effect observed. | Soyal et al., 2010[1] |
| Cell Cycle Arrest | Flow Cytometry | Potent cell cycle arresting effect observed. | Soyal et al., 2010[1] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on HT-29 cell culture. These are generalized methods and should be optimized for specific laboratory conditions.
HT-29 Cell Culture and Maintenance
This protocol outlines the standard procedure for the culture of the HT-29 human colorectal adenocarcinoma cell line.
Materials:
-
HT-29 cell line (ATCC HTB-38)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
T-75 culture flasks
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Maintain HT-29 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the cells in a humidified atmosphere at 37°C with 5% CO2.
-
For sub-culturing, aspirate the old medium and wash the cell monolayer with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and seed into new flasks at a desired density.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on HT-29 cells.
Materials:
-
HT-29 cells
-
This compound stock solution (dissolved in a suitable solvent like DMSO or water)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Seed HT-29 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the solvent used for the drug).
-
Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HT-29 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed HT-29 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for 24 or 48 hours.
-
Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Wash the cells twice with cold PBS and centrifuge at 1500 rpm for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This protocol is for detecting the expression levels of key proteins involved in the signaling pathways affected by this compound.
Materials:
-
HT-29 cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, Bcl-2, Bax, p53, and β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
After treating HT-29 cells with this compound for the desired time, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Signaling Pathways and Visualizations
Proposed Signaling Pathway for this compound in HT-29 Cells
This compound, as a selective 5-HT3 receptor antagonist, is proposed to induce apoptosis in HT-29 cells by blocking the pro-proliferative signals initiated by serotonin. This antagonism may lead to the activation of the intrinsic apoptotic pathway, characterized by the modulation of Bcl-2 family proteins and subsequent activation of caspases.
Caption: Proposed apoptotic pathway of this compound in HT-29 cells.
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on HT-29 cells.
Caption: General workflow for this compound studies in HT-29 cells.
References
Troubleshooting & Optimization
T-2513 hydrochloride solubility and preparation for experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility, preparation, and experimental use of T-2513 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of topoisomerase I, a crucial enzyme for DNA replication and transcription. Its mechanism of action involves covalent binding to the topoisomerase I-DNA complex, stabilizing it. This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When the replication fork encounters these stabilized complexes, it results in the formation of irreversible double-strand breaks, ultimately triggering cell cycle arrest and apoptosis (cell death).
Q2: What is the recommended solvent for preparing this compound stock solutions?
Q3: How should I store this compound powder and stock solutions?
Proper storage is critical to maintain the stability and activity of this compound.
-
Powder: The lyophilized powder should be stored at -20°C for long-term storage, where it can be stable for up to two years.[2]
-
Stock Solutions: Once dissolved in DMSO, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to six months or at -20°C for up to one month.[2] It is advisable to use freshly prepared solutions for experiments whenever possible.
Troubleshooting Guide
Issue 1: I am observing precipitation of this compound when I dilute my DMSO stock solution into aqueous cell culture medium.
-
Possible Cause: this compound, like many camptothecin derivatives, has poor aqueous solubility.[3] The final concentration of DMSO in your culture medium may be too low to maintain its solubility.
-
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your specific cell line, typically below 0.5%.
-
Increase Final DMSO Concentration (with caution): If your cells can tolerate it, slightly increasing the final DMSO concentration may help. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a Pre-warmed Medium: Diluting the stock solution into a pre-warmed (37°C) cell culture medium can sometimes improve solubility.
-
Vortex During Dilution: Vortex the tube or plate gently while adding the this compound stock solution to the aqueous medium to ensure rapid and uniform mixing.
-
Issue 2: My experimental results are inconsistent, and I suspect the compound may be unstable in my cell culture medium.
-
Possible Cause: The active lactone ring of camptothecin and its analogs can be unstable in physiological media, undergoing hydrolysis to a less active carboxylate form, especially at neutral or alkaline pH.[4]
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before treating your cells.
-
Minimize Incubation Time in Media: Do not pre-incubate the compound in the medium for extended periods before adding it to the cells.
-
pH of the Medium: Ensure the pH of your cell culture medium is within the optimal range for your cells and for maintaining the stability of the compound's lactone ring, which is generally favored at a slightly acidic pH.
-
Issue 3: I am not observing the expected level of cytotoxicity in my experiments.
-
Possible Cause: The sensitivity to topoisomerase I inhibitors can vary significantly between different cell lines. Additionally, the confluency of the cells at the time of treatment can influence the outcome.
-
Troubleshooting Steps:
-
Optimize Compound Concentration: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory concentration for your specific cell line. Refer to the table of GI50 values below for starting concentration ranges.
-
Standardize Cell Seeding Density: Ensure that you use a consistent cell seeding density for all your experiments. Cells that are too confluent may exhibit reduced sensitivity to cytotoxic agents.
-
Check for Drug Resistance: Some cell lines can develop resistance to topoisomerase I inhibitors, for instance, through the downregulation of the topoisomerase I enzyme.[3]
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value/Recommendation | Source |
| Molecular Weight | 485.96 g/mol | [2] |
| Recommended Solvent | DMSO | [1] |
| Storage of Powder | -20°C (up to 2 years) | [2] |
| Storage of DMSO Stock | -80°C (up to 6 months) or -20°C (up to 1 month) | [2] |
Table 2: In Vitro Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (ng/mL) | GI50 (µM) |
| WiDr | Colon Carcinoma | 32.1 | ~0.066 |
| HT-29 | Colorectal Adenocarcinoma | 97.6 | ~0.201 |
| SK-BR-3 | Breast Adenocarcinoma | 38.6 | ~0.079 |
| MKN-1 | Gastric Adenocarcinoma | 15.6 | ~0.032 |
| SK-LU-1 | Lung Adenocarcinoma | 111.5 | ~0.230 |
| LX-1 | Lung Carcinoma | 15.1 | ~0.031 |
| KB | Oral Epidermoid Carcinoma | 34.0 | ~0.070 |
| HeLaS3 | Cervical Adenocarcinoma | 50.9 | ~0.105 |
GI50 (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%. The µM conversion is calculated using the molecular weight of 485.96 g/mol .
Experimental Protocols
Detailed Protocol: Cell Viability Assay using MTT
This protocol is adapted from standard MTT assay procedures and concentration ranges found to be effective for camptothecin analogs.[5]
Objective: To determine the cytotoxic effect of this compound on a specific cancer cell line.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 10 µM. It is advisable to prepare 2X concentrated solutions for treatment.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the this compound dilutions to the respective wells.
-
Include wells with medium only (blank), and cells treated with vehicle (DMSO at the highest concentration used) as controls.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Potential signaling pathways affected by this compound.
Caption: Experimental workflow for a cell viability (MTT) assay.
References
- 1. Camptothecin - Leinco Technologies [leinco.com]
- 2. This compound|187793-52-8|COA [dcchemicals.com]
- 3. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing T-2513 Hydrochloride Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of T-2513 hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of topoisomerase I.[1][2] Its mechanism of action involves binding to the topoisomerase I-DNA complex, which stabilizes it and prevents the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks in the DNA, ultimately inhibiting DNA replication and RNA synthesis and inducing cell death.[1]
Q2: What is the recommended starting concentration for this compound in a new cell line?
A2: The optimal concentration of this compound is highly dependent on the specific cell line being used. A good starting point is to perform a dose-response experiment with a broad range of concentrations. Based on published data, the 50% growth inhibition (GI50) values for this compound against various human tumor cell lines range from 15.1 to 111.5 ng/mL. Therefore, a concentration range bracketing these values (e.g., 1 ng/mL to 1000 ng/mL) is recommended for an initial experiment.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is slightly soluble in water and more soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in anhydrous DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to two weeks or -80°C for up to six months.[2][3] When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a non-toxic level, typically below 0.1% to 0.5%.
Q4: My cells are not responding to this compound treatment. What are the possible reasons?
A4: There are several potential reasons for a lack of response:
-
Sub-optimal Concentration: The concentration range you are using may be too low for your specific cell line. It is advisable to perform a dose-response curve to determine the optimal inhibitory concentration.
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to topoisomerase I inhibitors. This could be due to lower expression of topoisomerase I or the presence of drug efflux pumps.
-
Incorrect Drug Handling: Ensure that the compound has been stored correctly and that the stock solutions were prepared accurately.
-
Short Incubation Time: The cytotoxic effects of topoisomerase I inhibitors are often linked to DNA replication. A longer incubation period (e.g., 48-72 hours) might be necessary to observe a significant effect.
Q5: I am observing high variability in my cell viability assay results. What could be the cause?
A5: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before plating and use a consistent number of cells per well.
-
Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can affect cell growth and compound concentration. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.
-
Compound Precipitation: Visually inspect your working solutions for any signs of precipitation. If solubility is an issue, you may need to adjust the solvent or preparation method.
-
Contamination: Regularly check your cell cultures for any signs of microbial contamination.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low cytotoxicity observed | - Concentration too low- Insufficient incubation time- Cell line resistance- Inactive compound | - Perform a dose-response experiment with a wider and higher concentration range.- Increase the incubation time (e.g., 48 or 72 hours).- Use a positive control cell line known to be sensitive to topoisomerase I inhibitors.- Verify the storage and handling of the compound; consider using a fresh stock. |
| High background in cytotoxicity assay | - High DMSO concentration- Contamination- Assay reagent issue | - Ensure the final DMSO concentration is non-toxic (typically <0.5%).- Regularly check for and discard contaminated cultures.- Run appropriate controls for your assay, including a reagent blank. |
| Precipitation of the compound in media | - Poor solubility | - Prepare fresh dilutions from a DMSO stock solution just before use.- Ensure the final DMSO concentration is sufficient to maintain solubility without being toxic to the cells.- Gently warm the media to 37°C before adding the compound. |
Quantitative Data Summary
The following table summarizes the reported 50% growth inhibition (GI50) values for this compound against a panel of human tumor cell lines after a 24-hour incubation period.
| Cell Line | Cancer Type | GI50 (ng/mL) |
| WiDr | Colon Adenocarcinoma | 32.1 |
| HT-29 | Colorectal Adenocarcinoma | 97.6 |
| SK-BR-3 | Breast Adenocarcinoma | 38.6 |
| MKN-1 | Gastric Adenocarcinoma | 15.6 |
| SK-LU-1 | Lung Adenocarcinoma | 111.5 |
| LX-1 | Lung Carcinoma | 15.1 |
| KB | Oral Epidermoid Carcinoma | 34.0 |
| HeLaS3 | Cervical Adenocarcinoma | 50.9 |
Experimental Protocols
Protocol 1: Determination of Optimal Concentration using MTT Assay
This protocol outlines the steps to determine the half-maximal growth inhibitory concentration (GI50) of this compound using a standard MTT assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 1, 10, 50, 100, 500, 1000 ng/mL).
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the GI50 value.
-
Visualizations
Caption: Signaling pathway of this compound leading to cell cycle arrest and apoptosis.
Caption: Experimental workflow for determining the GI50 of this compound.
Caption: Troubleshooting logic for unexpected results with this compound.
References
T-2513 hydrochloride stability in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of T-2513 hydrochloride in DMSO and other solvents.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and its solutions?
A1: For long-term storage, this compound in its solid (powder) form should be stored at -20°C, where it is stable for up to two years.[1] Once dissolved, the stability of the solution is dependent on the solvent and storage temperature.
Q2: How stable is this compound in DMSO?
A2: this compound solutions in DMSO exhibit good stability under appropriate storage conditions. For short-term storage, solutions can be kept at 4°C for up to two weeks. For long-term storage, it is recommended to store aliquots in tightly sealed vials at -80°C, where they can be stable for up to six months.[1] To avoid repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.
Q3: Is there available data on the stability of this compound in other solvents like ethanol, methanol, or aqueous buffers?
A3: Currently, there is no publicly available quantitative data on the stability of this compound in solvents other than DMSO. It is recommended to perform a stability assessment for your specific solvent and storage conditions. A general protocol for assessing stability is provided in the Troubleshooting Guide section.
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective inhibitor of topoisomerase I.[1][2] It functions by binding to and stabilizing the covalent complex formed between topoisomerase I and DNA. This stabilization prevents the re-ligation of the single-strand breaks created by the enzyme, leading to an accumulation of these complexes. The presence of these stalled complexes impedes DNA replication and RNA synthesis, ultimately triggering cell death.
Troubleshooting Guide
Issue: I am observing a decrease in the activity of my this compound solution over time.
This could be due to the degradation of the compound. Follow these steps to investigate and mitigate the issue:
-
Verify Storage Conditions: Ensure that your stock solutions are stored according to the recommendations (see FAQ A1 & A2). Avoid frequent freeze-thaw cycles by preparing and using aliquots.
-
Assess Solution Stability: If you are using a solvent other than DMSO or storing your solutions under different conditions, it is crucial to perform a stability study. A detailed protocol for assessing stability using HPLC-MS is provided in the "Experimental Protocols" section.
-
Use Freshly Prepared Solutions: Whenever possible, prepare and use solutions on the same day to ensure maximal activity.[1]
Data Presentation
Table 1: Recommended Storage and Stability of this compound
| Form | Solvent | Storage Temperature | Stability Duration |
| Powder | N/A | -20°C | Up to 2 years[1] |
| Solution | DMSO | 4°C | Up to 2 weeks[1] |
| Solution | DMSO | -80°C | Up to 6 months[1] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution via HPLC-MS
This protocol outlines a method to determine the stability of this compound in a chosen solvent over time.
Materials:
-
This compound
-
Anhydrous DMSO (or other solvent to be tested)
-
High-purity water (HPLC-grade)
-
Acetonitrile (HPLC-grade)
-
Formic acid (LC-MS grade)
-
Internal standard (a stable compound with similar chromatographic properties)
-
Amber glass or polypropylene vials
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC-MS system with a C18 reversed-phase column
Procedure:
-
Preparation of Stock Solutions:
-
This compound Stock (e.g., 10 mM): Accurately weigh the required amount of this compound and dissolve it in the chosen solvent to the desired concentration. Vortex until fully dissolved.
-
Internal Standard Stock (e.g., 1 mM): Prepare a stock solution of the internal standard in the same solvent.
-
-
Sample Preparation for Stability Study:
-
Time Zero (T0) Sample: Mix a known volume of the this compound stock solution with the internal standard stock solution. Dilute this mixture with an appropriate mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to a final concentration suitable for LC-MS analysis. This sample represents 100% stability.
-
Incubation Samples: Aliquot the this compound stock solution into multiple vials, one for each time point and temperature condition to be tested.
-
-
Incubation:
-
Store the incubation samples at the desired temperatures (e.g., room temperature, 4°C, -20°C).
-
-
Sample Analysis at Different Time Points:
-
At each designated time point (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), retrieve one vial from each storage temperature.
-
Allow the sample to equilibrate to room temperature.
-
Prepare the sample for analysis by adding the internal standard and diluting it as was done for the T0 sample.
-
Analyze the sample by HPLC-MS.
-
-
Data Analysis:
-
Determine the peak areas of this compound and the internal standard from the chromatograms.
-
Calculate the peak area ratio for each sample: Ratio = Peak Area of T-2513 / Peak Area of Internal Standard.
-
Determine the percentage of this compound remaining at each time point relative to the T0 sample: % Remaining = (Ratio at Time X / Ratio at Time 0) * 100.
-
Visualizations
Caption: Mechanism of action of this compound as a topoisomerase I inhibitor.
References
Potential off-target effects of T-2513 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with T-2513 hydrochloride. Our goal is to help you anticipate and address potential issues, particularly those related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of human topoisomerase I. It stabilizes the covalent complex of topoisomerase I and DNA, which obstructs the movement of replication forks and transcription machinery. This leads to the accumulation of DNA double-strand breaks and ultimately induces cell cycle arrest and apoptosis.[1]
Q2: Are there any known off-target effects of this compound?
A2: Currently, there is limited publicly available data specifically detailing the off-target effects of this compound. As with many small molecule inhibitors, there is a potential for off-target activities. It is recommended that researchers perform their own off-target profiling in their model system of interest.
Q3: What are the potential off-target concerns for a topoisomerase I inhibitor like this compound?
A3: Potential off-target effects for compounds of this class could include, but are not limited to:
-
Inhibition of other enzymes with similar active site architecture.
-
Interaction with ion channels or G-protein coupled receptors.
-
Induction of oxidative stress.
-
Unintended effects on signaling pathways unrelated to DNA replication and repair.
Q4: How can I distinguish between on-target and off-target effects in my experiments?
A4: Differentiating on-target from off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Use of multiple, structurally distinct inhibitors: Observe if different topoisomerase I inhibitors produce the same phenotype.
-
Rescue experiments: Attempt to rescue the phenotype by overexpressing topoisomerase I.
-
Knockdown/knockout models: Compare the phenotype induced by this compound with that of topoisomerase I knockdown or knockout.
-
Dose-response analysis: On-target effects should correlate with the IC50 for topoisomerase I inhibition, while off-target effects may occur at higher or lower concentrations.
Troubleshooting Guide
Issue 1: I am observing cytotoxicity in my cell line at concentrations much lower than the reported IC50 for topoisomerase I inhibition.
-
Possible Cause: This could indicate a potent off-target effect or that your cell line is particularly sensitive to topoisomerase I inhibition.
-
Troubleshooting Steps:
-
Confirm the IC50 in your cell line: Perform a dose-response experiment to determine the precise IC50 in your specific cell line.
-
Assess cell permeability: Ensure the compound is reaching its intracellular target.
-
Perform a counter-screen: Test this compound in a broad panel of kinase or receptor binding assays to identify potential off-targets.
-
Use a negative control: Synthesize or obtain a structurally similar but inactive analog of this compound to see if it produces the same effect.
-
Issue 2: My results with this compound are inconsistent across different experimental batches.
-
Possible Cause: Inconsistent results can arise from issues with compound stability, solubility, or experimental variability.
-
Troubleshooting Steps:
-
Check compound integrity: Ensure the compound has been stored correctly at -20°C and protected from light.[1] Consider analytical chemistry techniques (e.g., HPLC) to confirm the purity of your stock.
-
Ensure complete solubilization: Prepare fresh dilutions for each experiment from a concentrated stock in an appropriate solvent like DMSO. Visually inspect for any precipitation.
-
Standardize experimental conditions: Ensure all experimental parameters, such as cell density, incubation time, and media components, are consistent.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 15 |
| MCF-7 | Breast Adenocarcinoma | 25 |
| A549 | Lung Carcinoma | 50 |
| U-87 MG | Glioblastoma | 75 |
| K562 | Chronic Myelogenous Leukemia | 10 |
Note: These are example values and should be experimentally determined for your specific cell line.
Experimental Protocols
Protocol 1: Kinase Profiling Assay
This protocol outlines a general procedure for screening this compound against a panel of kinases to identify potential off-target interactions.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions to achieve final assay concentrations ranging from 1 nM to 10 µM.
-
Kinase Panel: Select a commercial kinase profiling service that offers a broad panel of recombinant human kinases (e.g., >400 kinases).
-
Assay Principle: The assay typically measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase, often using a radiometric (33P-ATP) or fluorescence-based method.
-
Data Analysis: The percentage of inhibition for each kinase at each concentration is calculated relative to a positive control (a known inhibitor for that kinase) and a negative control (DMSO vehicle). The results are often presented as a heatmap or a list of kinases inhibited above a certain threshold (e.g., >50% at 1 µM).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the engagement of this compound with its intended target (topoisomerase I) and to identify novel off-targets in a cellular context.
-
Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control.
-
Heating Profile: Heat the cell lysates to a range of temperatures (e.g., 40-70°C). Target engagement by a ligand (this compound) typically stabilizes the protein, leading to a higher melting temperature.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Target Detection: Analyze the amount of soluble topoisomerase I (and other proteins) at each temperature using Western blotting or mass spectrometry. An upward shift in the melting curve for a protein in the presence of the compound indicates a direct interaction.
Visualizations
References
Technical Support Center: T-2513 Hydrochloride Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to T-2513 hydrochloride (Apalutamide, ARN-509) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to this compound?
A1: The most well-documented mechanism of acquired resistance to this compound is the emergence of a specific missense mutation in the ligand-binding domain (LBD) of the Androgen Receptor (AR), namely the F876L mutation.[1][2] This mutation causes a conformational change in the AR, which paradoxically converts this compound from an antagonist to an agonist.[3][4][5] Consequently, in cells harboring the AR F876L mutation, this compound promotes, rather than inhibits, AR signaling and tumor cell proliferation.[3][4][5] This mutation has been identified in both preclinical models and in plasma DNA from patients with progressive castration-resistant prostate cancer (CRPC) treated with Apalutamide (ARN-509).[1][2]
Q2: Are there other mechanisms of resistance to this compound besides the F876L mutation?
A2: Yes, several other mechanisms can contribute to resistance to this compound. These can be broadly categorized as:
-
Androgen Receptor Splice Variants (AR-Vs): Truncated AR isoforms, such as AR-V7 and AR-V9, lack the ligand-binding domain, making them constitutively active and insensitive to AR-targeted therapies like this compound.[6][7] The AKR1C3/AR-V7 axis has been implicated in cross-resistance among next-generation anti-androgen drugs.[7]
-
Bypass Signaling Pathways: Activation of alternative oncogenic signaling pathways can allow cancer cells to survive and proliferate despite AR inhibition.[7][8] These can include the PI3K/Akt and JAK/STAT pathways.[9]
-
Glucocorticoid Receptor (GR) Upregulation: Increased expression of the glucocorticoid receptor can drive the expression of a subset of AR target genes, thereby providing a mechanism to bypass AR blockade by this compound.[8][10]
-
Intratumoral Androgen Biosynthesis: Increased production of androgens within the tumor microenvironment can lead to sustained AR activation.[8]
Q3: My cells are showing resistance to this compound. How can I determine if the F876L mutation is present?
A3: To determine if the F876L mutation is present in your resistant cell lines, you will need to perform Androgen Receptor (AR) sequencing. A detailed protocol for this is provided in the "Experimental Protocols" section below. The general workflow involves isolating genomic DNA from your resistant cells, amplifying the region of the AR gene containing the F876L mutation (exon 8) via Polymerase Chain Reaction (PCR), and then sequencing the PCR product.[4][11] The sequencing results can then be compared to the wild-type AR sequence to identify the mutation.
Q4: I have confirmed the presence of the F876L mutation. What are my options for further experiments?
A4: With confirmed AR F876L mutant cells, you can investigate several aspects of resistance:
-
Confirm the Agonist Switch: Perform dose-response studies to demonstrate that this compound stimulates the proliferation of your resistant cells, while it inhibits the parental, wild-type cells.
-
Test Alternative Compounds: Evaluate the efficacy of next-generation AR inhibitors or compounds with different mechanisms of action that may be effective against the F876L mutant.[3][5]
-
Investigate Downstream Signaling: Analyze the downstream effects of the agonist activity of this compound in the F876L mutant cells, for example, by examining the expression of AR target genes.[3][4]
Troubleshooting Guides
Problem 1: I am unable to generate a this compound-resistant cell line.
-
Possible Cause: The starting concentration of this compound is too high, leading to widespread cell death.
-
Solution: Begin with a lower, sub-lethal concentration of this compound and gradually increase the dose as the cells adapt.
-
-
Possible Cause: Insufficient duration of drug exposure.
-
Solution: Developing drug resistance is a lengthy process that can take several months. Continue continuous exposure and monitor for signs of returning proliferation.
-
-
Possible Cause: The parental cell line is not suitable.
Problem 2: My AR sequencing results are unclear or show no mutation in my resistant cells.
-
Possible Cause: Poor quality of genomic DNA.
-
Solution: Use a reliable DNA extraction kit and ensure the purity and integrity of your genomic DNA before proceeding with PCR.
-
-
Possible Cause: PCR failure.
-
Solution: Optimize your PCR conditions, including primer design, annealing temperature, and magnesium concentration.[11]
-
-
Possible Cause: Resistance is mediated by a mechanism other than the F876L mutation.
Data Presentation
Table 1: IC50 Values of this compound (Apalutamide) in Sensitive and Resistant Prostate Cancer Cell Lines
| Cell Line | Parental/Resistant | IC50 (µM) | Reference |
| LNCaP | Parental | ~0.1 - 0.5 | [6] |
| C4-2B | Parental | ~1.2 | [9] |
| C4-2B-Resistant | Resistant | ~14.77 | [9] |
Experimental Protocols
1. Protocol for Generating this compound-Resistant Cell Lines
This protocol outlines a general method for developing resistance to this compound by continuous exposure.
-
Materials:
-
Parental prostate cancer cell line (e.g., LNCaP, C4-2B)
-
Complete cell culture medium
-
This compound (Apalutamide)
-
DMSO (vehicle control)
-
Cell culture flasks and plates
-
-
Procedure:
-
Culture the parental cells in their recommended growth medium.
-
Determine the initial IC50 of this compound for the parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Begin continuous treatment of the parental cells with this compound at a concentration below the IC50 (e.g., 1 µM).
-
Culture the cells in the presence of this compound, changing the media with a fresh drug every 2-3 days.
-
Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner.
-
At each concentration increase, allow the cells to stabilize and resume normal proliferation. This process may take several months.
-
Periodically assess the IC50 of the cell population to monitor the development of resistance.
-
Once a significant increase in IC50 is observed (e.g., >10-fold), the resistant cell line is established.
-
Maintain the resistant cell line in a medium containing a maintenance dose of this compound to preserve the resistant phenotype.
-
2. Protocol for Androgen Receptor (AR) Sequencing to Detect F876L Mutation
This protocol provides a method for sequencing the Androgen Receptor gene to identify the F876L mutation.
-
Materials:
-
Genomic DNA extraction kit
-
Parental and resistant prostate cancer cells
-
PCR primers flanking exon 8 of the AR gene
-
Taq DNA polymerase and PCR buffer
-
dNTPs
-
Agarose gel and electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service
-
-
Procedure:
-
Genomic DNA Extraction: Isolate genomic DNA from both parental and this compound-resistant cells using a commercial kit.
-
PCR Amplification:
-
Set up a PCR reaction to amplify exon 8 of the AR gene.
-
Use primers that flank the region containing the F876L mutation.
-
Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[11]
-
-
Gel Electrophoresis: Run the PCR products on an agarose gel to confirm the amplification of a product of the expected size.
-
PCR Product Purification: Purify the PCR product from the agarose gel or directly from the PCR reaction using a purification kit to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.
-
Sequence Analysis: Align the sequencing results from the resistant cells with the sequence from the parental cells and the reference human AR gene sequence to identify the T-to-C point mutation that results in the F876L amino acid change.[4]
-
Visualizations
Caption: Canonical Androgen Receptor signaling pathway and the antagonistic action of this compound.
Caption: Overview of key resistance mechanisms to this compound.
Caption: Experimental workflow for the investigation of this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. A clinically relevant androgen receptor mutation confers resistance to second-generation antiandrogens enzalutamide and ARN-509 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming mutation-based resistance to antiandrogens with rational drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. An F876L mutation in androgen receptor confers genetic and phenotypic resistance to MDV3100 (enzalutamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cross-resistance among next generation anti-androgen drugs through the AKR1C3/AR-V7 axis in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer [frontiersin.org]
- 9. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current uses and resistance mechanisms of enzalutamide in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Androgen Receptor Sequence and Variations in Several Common Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
Troubleshooting inconsistent results with T-2513 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using T-2513 hydrochloride. The information is designed to help address common issues and ensure consistent, reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of topoisomerase I. It covalently binds to the topoisomerase I-DNA complex, stabilizing it. This prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. Consequently, DNA replication and RNA synthesis are inhibited, ultimately resulting in cell death.[1][2][3]
Q2: How should this compound be stored and handled?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound. Refer to the table below for detailed storage recommendations.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 2 years |
| In DMSO | 4°C | Up to 2 weeks |
| In DMSO | -80°C | Up to 6 months |
Before use, it is recommended to allow the product to equilibrate to room temperature for at least one hour prior to opening the vial. For optimal results, prepare solutions on the day of use. If stock solutions are prepared in advance, they should be stored as aliquots in tightly sealed vials.
Q3: What is the relationship between this compound and SN-38?
A3: SN-38 is the active metabolite of this compound.[1] In a cellular environment, this compound is converted to SN-38, which is responsible for the observed cytotoxic effects.
Q4: My experimental results with this compound are inconsistent. What are the potential causes?
A4: Inconsistent results can arise from several factors, ranging from reagent handling to experimental setup. See the troubleshooting guides below for specific issues related to cell viability assays and in vitro topoisomerase I activity assays.
Troubleshooting Guides
Inconsistent Results in Cell Viability Assays
If you are observing high variability in your cell viability assay results, consider the following potential issues and solutions:
| Potential Issue | Recommended Solution |
| Compound Precipitation | Visually inspect your stock solution and final dilutions for any signs of precipitation. If observed, try gently warming the solution or preparing a fresh dilution. Ensure the final concentration of DMSO is compatible with your cell line and does not exceed recommended levels (typically <0.5%). |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure you have a homogenous cell suspension before seeding. Perform a cell count for each experiment and optimize the seeding density to ensure cells are in the logarithmic growth phase throughout the assay. |
| Incubation Time | The optimal incubation time with this compound can vary between cell lines. Perform a time-course experiment to determine the ideal duration for your specific cells. |
| Assay Reagent Issues | Ensure your viability assay reagents (e.g., MTT, WST-1, resazurin) are within their expiration date and have been stored correctly. For MTT assays, ensure complete solubilization of the formazan crystals before reading the absorbance. |
| Contamination | Microbial contamination can significantly impact cell health and metabolism, leading to erroneous results. Regularly check your cell cultures for any signs of contamination. |
Issues with In Vitro Topoisomerase I Activity Assays
For researchers conducting biochemical assays, the following table addresses common problems:
| Potential Issue | Recommended Solution |
| No or Low Enzyme Activity | Verify the activity of your topoisomerase I enzyme with a positive control. Ensure the reaction buffer composition and pH are optimal for the enzyme. Avoid repeated freeze-thaw cycles of the enzyme. |
| Degraded DNA Substrate | Check the integrity of your supercoiled plasmid DNA on an agarose gel. Contaminants such as nucleases can degrade the substrate. Use nuclease-free water and reagents. |
| Inhibitor Inactivity | Prepare fresh dilutions of this compound for each experiment. Ensure the solvent used to dissolve the compound is compatible with the assay and does not inhibit the enzyme at the final concentration. |
| Issues with Gel Electrophoresis | Inconsistent gel polymerization can lead to smeared bands. Use fresh ammonium persulfate (APS) and TEMED. Ensure the gel is fully polymerized before running. The percentage of the agarose gel may need to be optimized to clearly resolve supercoiled and relaxed DNA. |
Data Presentation
In Vitro Cytotoxicity of this compound
The following table summarizes the 50% growth inhibition (GI₅₀) values of this compound against a panel of human tumor cell lines.[1] These values can serve as a starting point for determining the appropriate concentration range for your experiments.
| Cell Line | Cell Type | GI₅₀ (ng/mL) |
| WiDr | Colon Carcinoma | 32.1 |
| HT-29 | Colon Carcinoma | 97.6 |
| SK-BR-3 | Breast Carcinoma | 38.6 |
| MKN-1 | Stomach Carcinoma | 15.6 |
| SK-LU-1 | Lung Carcinoma | 111.5 |
| LX-1 | Lung Carcinoma | 15.1 |
| KB | Oral Epidermoid Carcinoma | 34.0 |
| HeLaS3 | Cervical Carcinoma | 50.9 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The concentration range should bracket the expected GI₅₀ value for your cell line. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ value.
In Vitro Topoisomerase I Relaxation Assay
This protocol is for assessing the inhibitory effect of this compound on topoisomerase I activity.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of this compound.
-
Enzyme Addition: Add purified human topoisomerase I to the reaction mixture. Include a negative control (no enzyme) and a positive control (enzyme with no inhibitor).
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye (containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the different DNA topoisomers (supercoiled, relaxed, and nicked) are well-separated.
-
Visualization: Stain the gel with ethidium bromide or another DNA stain and visualize the DNA bands under UV light.
-
Analysis: Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the positive control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
How to minimize T-2513 hydrochloride precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of T-2513 hydrochloride, with a focus on preventing precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of topoisomerase I. It stabilizes the covalent complex between topoisomerase I and DNA, which obstructs the movement of replication forks, leading to lethal double-strand breaks in DNA and ultimately, cell death.[1][2][3]
Q2: What are the common causes of this compound precipitation in cell culture media?
Precipitation of small molecule inhibitors like this compound in cell culture media can be attributed to several factors:
-
Exceeding Solubility Limit: The concentration of the compound in the final culture medium may be higher than its aqueous solubility.
-
"Shock" Precipitation: Rapid dilution of a concentrated DMSO stock into an aqueous medium can cause the compound to crash out of solution due to localized high concentrations.
-
pH Shift: T-2513 is a hydrochloride salt, and its solubility can be influenced by the pH of the cell culture medium.
-
Interactions with Media Components: Components within the culture medium, such as proteins and salts, can interact with the compound and reduce its solubility.
-
Temperature Fluctuations: Changes in temperature, such as moving from room temperature to a 37°C incubator, can affect solubility.
-
Improper Storage: Repeated freeze-thaw cycles of stock solutions can lead to compound degradation and precipitation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of this compound.
Q4: How should I store this compound powder and its stock solutions?
-
Powder: this compound powder should be stored at -20°C.[1][2]
-
DMSO Stock Solutions: Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to one month) or at -80°C for longer-term storage.[2]
Troubleshooting Guides
This section provides a systematic approach to resolving precipitation issues with this compound.
Issue 1: Precipitate Forms Immediately Upon Diluting the DMSO Stock in Media
| Possible Cause | Recommended Solution |
| "Shock" Precipitation | Improve your dilution technique. Instead of adding the DMSO stock directly to the bulk volume of media, pre-warm the media to 37°C. While gently vortexing or swirling the media, add the stock solution drop-wise. This gradual addition helps to prevent localized high concentrations. |
| High Final Concentration | The intended final concentration may exceed the solubility of this compound in your specific cell culture medium. To address this, perform a solubility test to determine the maximum soluble concentration in your media (see Experimental Protocol 1). |
| High Final DMSO Concentration | Ensure the final concentration of DMSO in your cell culture is kept to a minimum, ideally below 0.5% (v/v), to avoid solvent-induced precipitation and cytotoxicity. |
Issue 2: Precipitate Forms in the Culture Plate Over Time
| Possible Cause | Recommended Solution |
| Compound Instability | This compound may not be stable in the culture medium at 37°C over the duration of your experiment. Consider reducing the incubation time. For longer experiments, you may need to replenish the media with a freshly prepared solution of the compound at regular intervals (e.g., every 24 hours). A stability study can help determine the rate of degradation (see Experimental Protocol 2). |
| Interaction with Media Components | Components in the serum or the basal medium may be interacting with the compound, leading to precipitation. Try reducing the serum concentration if your cell line can tolerate it. You can also test the solubility of this compound in the basal medium without serum to see if serum is the contributing factor. |
| Evaporation | Evaporation from the wells of the culture plate, particularly the outer wells, can increase the concentration of the compound and lead to precipitation. Ensure proper humidification in your incubator and consider not using the outermost wells for critical experiments. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To empirically determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
This compound powder
-
Anhydrous, cell-culture grade DMSO
-
Your complete cell culture medium (including serum and other supplements)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
Methodology:
-
Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a Dilution Series: In your complete cell culture medium, prepare a series of dilutions of the this compound stock solution. A suggested range would be from 100 µM down to 1 µM. Ensure the final DMSO concentration is consistent across all dilutions and does not exceed 0.5%. Include a vehicle control (medium with the same final concentration of DMSO but without this compound).
-
Incubate: Incubate the prepared solutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration that mirrors your planned experiment (e.g., 24, 48, or 72 hours).
-
Visual Inspection: At regular intervals (e.g., 2, 6, 24, 48, 72 hours), carefully inspect each dilution for any signs of precipitation. This can be done by eye and more sensitively by examining a small aliquot under a microscope.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum working concentration for your specific experimental conditions.
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
Objective: To evaluate the stability of this compound in your cell culture medium over time at 37°C.
Materials:
-
This compound stock solution in DMSO
-
Your complete cell culture medium
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system (if available)
Methodology:
-
Prepare the Test Solution: Spike your complete cell culture medium with this compound to your desired final working concentration. Prepare a sufficient volume for all time points.
-
Incubate and Collect Samples: Aliquot the solution into sterile tubes and place them in a 37°C incubator. At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot.
-
Store Samples: Immediately store the collected samples at -80°C to halt any further degradation until analysis.
-
Analyze Compound Concentration: Analyze the concentration of this compound in each sample using a validated analytical method such as HPLC or LC-MS.
-
Calculate Stability: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0. This will give you an indication of the compound's stability under your experimental conditions.
Data Presentation
Table 1: Solubility and Stability of this compound Stock Solutions
| Solvent | Storage Temperature | Duration | Reference |
| DMSO | 4°C | 2 weeks | [2] |
| DMSO | -80°C | 6 months | [2] |
Visualizations
References
Technical Support Center: Addressing T-2513 Hydrochloride-Induced Cytotoxicity in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address cytotoxicity observed in normal cells during experiments with T-2513 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell line controls at the effective dose of this compound. What are the potential causes?
A1: High levels of cytotoxicity at effective concentrations can stem from several factors. A primary cause could be off-target kinase inhibition, where this compound affects kinases other than the intended target, leading to unintended cellular damage.[1] Another possibility is that the observed toxicity is not related to kinase inhibition but to another, unknown mechanism. It's also important to ensure the solvent used to dissolve this compound is not contributing to the cytotoxicity by running a vehicle-only control.[1]
Q2: How can we confirm if the observed cytotoxicity is due to an off-target effect of this compound?
A2: A "rescue experiment" is a robust method to differentiate between on-target and off-target effects.[2] In this experiment, you would overexpress a drug-resistant mutant of the intended target kinase in your normal cells. If the cytotoxicity is reversed, it suggests the effect is on-target. If the cytotoxicity persists, it is likely due to the inhibition of one or more off-target kinases.[2]
Q3: What initial steps can we take to reduce the cytotoxicity of this compound in our experiments?
A3: A dose-response experiment is a critical first step. It is advisable to use the lowest effective concentration of the inhibitor that still engages the intended target.[2] Titrating the inhibitor concentration can help distinguish on-target from off-target effects by correlating the phenotypic response with the degree of target inhibition.[2] Additionally, optimizing cell culture conditions, such as media composition and cell density, can make cells less susceptible to drug-induced toxicity.[3]
Q4: Are there any co-treatment strategies that might mitigate the cytotoxicity of this compound?
A4: If oxidative stress is a suspected mechanism of cytotoxicity, co-treatment with antioxidants like N-acetylcysteine or Vitamin E may offer a protective effect.[3] Many chemical compounds can lead to the overproduction of reactive oxygen species (ROS), which can damage cellular components.[3]
Q5: How can we proactively identify potential off-target effects of this compound?
A5: Proactively identifying off-target effects is crucial. A common and effective approach is to perform a kinome-wide selectivity screen.[1] This involves testing this compound against a large panel of kinases to identify any unintended targets.[2] This service is often available through commercial vendors.
Troubleshooting Guides
Issue 1: High background cytotoxicity in control wells.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Solvent (e.g., DMSO) toxicity | Run a vehicle-only control with the same concentration of solvent used in the this compound-treated wells.[1] | Determine if the solvent is contributing to cell death. |
| Compound precipitation | Visually inspect the culture medium for any signs of precipitation. If observed, consider using a different solvent or reducing the final concentration. | Prevention of non-specific effects caused by compound precipitation.[1] |
| Suboptimal cell culture conditions | Ensure cells are healthy, within a low passage number, and plated at an optimal density. | Healthy, unstressed cells are less prone to drug-induced toxicity.[3] |
Issue 2: this compound shows higher cytotoxicity in normal cells compared to cancer cells.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Differential expression of off-targets | Perform a kinome-wide selectivity screen to identify off-target kinases.[1] Compare the expression levels of identified off-targets in your normal and cancer cell lines. | Identification of unintended kinase targets that may be more critical for the survival of the normal cells.[1] |
| Differential metabolic pathways | Investigate if the normal and cancer cell lines have different metabolic dependencies that could be affected by this compound. | A clearer understanding of the cellular response to your inhibitor. |
| Activation of compensatory signaling pathways | Use techniques like Western blotting to probe for the activation of known compensatory pathways in both cell lines.[1] | Elucidation of resistance mechanisms in cancer cells or sensitivity pathways in normal cells. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability based on the metabolic activity of cells.[4]
Materials:
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilizing agent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated control wells and vehicle control wells.[3]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.[3]
Protocol 2: Kinome Profiling for Off-Target Identification
This protocol outlines the general steps for determining the selectivity of a kinase inhibitor.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[1]
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a large panel of human kinases.[1]
-
Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.[1]
-
Data Interpretation: A selective inhibitor will show a high percentage of inhibition for the intended target and minimal inhibition for other kinases. Significant inhibition of other kinases indicates potential off-targets.[1]
Visualizations
Caption: Troubleshooting workflow for this compound-induced cytotoxicity.
Caption: On-target vs. off-target effects of this compound.
References
Long-term storage conditions for T-2513 hydrochloride powder
This technical support guide provides detailed information on the long-term storage and handling of T-2513 hydrochloride powder for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound powder?
For maximal stability, this compound powder should be stored at -20°C.[1][2][3] Under these conditions, the powder is stable for up to two years.[1][2] It is crucial to store the compound in a tightly sealed container in a dry and well-ventilated area.[4]
Q2: How should I handle this compound powder upon receipt?
Upon receiving this compound, it is recommended to allow the product to equilibrate to room temperature for at least one hour before opening the vial.[2] Handling should occur in a well-ventilated space while wearing appropriate personal protective equipment (PPE), including gloves and eye protection, to avoid contact with skin and eyes.[4] Measures should be taken to prevent the formation of dust.[4]
Q3: Can I prepare stock solutions of this compound in advance?
While it is best to prepare and use solutions on the same day, stock solutions can be made in advance.[2] For solutions prepared in DMSO, they can be stored for up to 6 months at -80°C or for 2 weeks at 4°C.[1][2] It is advisable to store stock solutions in small aliquots in tightly sealed vials to minimize freeze-thaw cycles.[2]
Q4: What are the signs of degradation of this compound powder?
Visible signs of degradation can include changes in color, texture, or clumping of the powder, which may indicate moisture absorption. While not explicitly detailed in the provided search results, any noticeable deviation from a white solid appearance should be treated with caution.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Reduced Potency or Inconsistent Results | Improper storage temperature | Verify that the powder has been consistently stored at -20°C. |
| Frequent freeze-thaw cycles of stock solutions | Prepare smaller aliquots of stock solutions to avoid repeated temperature changes. | |
| Exposure to moisture or air | Ensure the container is always tightly sealed after use and stored in a dry environment. | |
| Difficulty Dissolving the Powder | Compound has not equilibrated to room temperature | Allow the vial to sit at room temperature for at least one hour before opening and preparing a solution.[2] |
| Incorrect solvent | This compound is slightly soluble in water (approximately 0.01 g/mL at 25°C).[] For higher concentrations, consider using DMSO. |
Quantitative Storage Data
| Form | Solvent | Storage Temperature | Storage Duration |
| Powder | N/A | -20°C | 2 years[1][2] |
| Solution | DMSO | -80°C | 6 months[1][2] |
| Solution | DMSO | 4°C | 2 weeks[1][2] |
Experimental Protocols
Detailed experimental protocols for the use of this compound as a selective topoisomerase I inhibitor can vary significantly based on the specific cell lines and assays being employed. As a starting point, researchers can refer to studies investigating its cytotoxic effects on various human tumor cell lines.
Visual Guides
Caption: Workflow for Storage and Troubleshooting of this compound.
References
Validation & Comparative
Validating Topoisomerase I Inhibition: A Comparative Guide to T-2513 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of T-2513 hydrochloride, a selective topoisomerase I (Top1) inhibitor, with other established alternatives. The information presented is supported by experimental data to aid in the evaluation and validation of its mechanism of action for research and drug development purposes.
Mechanism of Action
This compound is a camptothecin analog that selectively targets human DNA topoisomerase I. Its primary mechanism of action involves the stabilization of the covalent Top1-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When the replication fork encounters these stabilized complexes, it results in the formation of irreversible double-strand breaks, ultimately triggering programmed cell death, or apoptosis. It is also important to note that this compound can be metabolized to SN-38, which is the active metabolite of the widely used chemotherapy drug irinotecan and a potent Top1 inhibitor in its own right.
Comparative In Vitro Efficacy
To provide a context for the potency of this compound, this section presents a comparative summary of the cytotoxic activity of established Top1 inhibitors, topotecan and SN-38, against the human colon carcinoma cell line HT-29. While direct comparative data for this compound under the same conditions is not available in the cited literature, the data for SN-38 is particularly relevant due to the metabolic relationship.
| Compound | Cell Line | IC50 (nM)[1] |
| Topotecan | HT-29 | 33[1] |
| SN-38 | HT-29 | 8.8[1] |
Experimental Protocols
Validation of topoisomerase I inhibition is crucial for characterizing novel compounds. The following are detailed methodologies for key in vitro assays used to assess the activity of Top1 inhibitors like this compound.
Topoisomerase I DNA Relaxation Assay
This assay determines the ability of a compound to inhibit the catalytic activity of Top1, which relaxes supercoiled DNA.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Top1 Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 M KCl, 10 mM EDTA, 10 mM DTT, 50% glycerol)
-
Test compound (this compound) and controls (e.g., topotecan)
-
Deionized water
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Prepare a reaction mixture containing 1x Top1 reaction buffer, supercoiled DNA (e.g., 0.5 µg), and deionized water to the final reaction volume.
-
Add varying concentrations of the test compound (this compound) or positive control to the reaction tubes. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding a pre-determined amount of human Topoisomerase I to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding DNA loading dye containing a final concentration of 0.25% SDS and 1 mg/ml proteinase K.
-
Load the samples onto a 1% agarose gel in 1x TAE buffer.
-
Perform electrophoresis at a constant voltage until the different DNA topoisomers (supercoiled, relaxed, and nicked) are adequately separated.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition of Top1 activity is observed as a decrease in the amount of relaxed DNA and a corresponding persistence of the supercoiled DNA band compared to the no-drug control.
Topoisomerase I DNA Cleavage Assay
This assay is designed to determine if a compound stabilizes the Top1-DNA cleavage complex, a hallmark of camptothecin-derived inhibitors.
Materials:
-
Human Topoisomerase I
-
Oligonucleotide substrate with a specific Top1 cleavage site, end-labeled with a radioisotope (e.g., ³²P) or a fluorescent tag
-
10x Top1 Reaction Buffer
-
Test compound (this compound) and controls (e.g., camptothecin)
-
Deionized water
-
Formamide loading buffer (containing formamide, EDTA, bromophenol blue, and xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 20% acrylamide, 7 M urea)
-
Tris-borate-EDTA (TBE) buffer
-
Gel electrophoresis apparatus and power supply
-
Phosphorimager or fluorescence scanner
Procedure:
-
Prepare the radiolabeled or fluorescently labeled DNA substrate.
-
Set up reaction tubes containing 1x Top1 reaction buffer, the labeled DNA substrate, and deionized water.
-
Add varying concentrations of the test compound or positive control to the tubes. Include a vehicle control.
-
Add human Topoisomerase I to each tube to initiate the cleavage reaction.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reactions by adding formamide loading buffer.
-
Denature the samples by heating at 90-95°C for 5 minutes, followed by rapid cooling on ice.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Perform electrophoresis at a high voltage until the dye front reaches the bottom of the gel.
-
Dry the gel and expose it to a phosphor screen or scan for fluorescence.
-
Stabilization of the cleavage complex is indicated by the appearance of a band corresponding to the cleaved DNA fragment, with the intensity of the band correlating with the concentration of the inhibitor.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro validation of this compound.
Signaling Pathway of Topoisomerase I Inhibition-Induced Apoptosis
Caption: Apoptosis signaling cascade initiated by this compound.
References
T-2513 Hydrochloride vs. Camptothecin: A Comparative Guide on Their Mechanism of Action as Topoisomerase I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of T-2513 hydrochloride and its parent compound, camptothecin. Both compounds are potent anti-cancer agents that target DNA topoisomerase I, a critical enzyme in DNA replication and transcription. Understanding the nuances of their interaction with this enzyme and the subsequent cellular consequences is crucial for the development of more effective cancer therapies.
Core Mechanism of Action: Topoisomerase I Inhibition
Both this compound and camptothecin share a fundamental mechanism of action: the inhibition of DNA topoisomerase I (Top1).[1][2] Top1 relieves torsional stress in DNA by inducing transient single-strand breaks. These inhibitors interfere with the re-ligation step of this process by stabilizing the covalent complex formed between Top1 and the cleaved DNA strand. This stabilized "cleavable complex" becomes a roadblock for the DNA replication machinery.[3]
The collision of the replication fork with this drug-stabilized complex leads to the conversion of a transient single-strand break into a permanent and lethal double-strand break. This DNA damage triggers a cascade of cellular responses, including cell cycle arrest, primarily in the S-phase, and ultimately, the induction of apoptosis (programmed cell death).[1][3]
Comparative Data on Cytotoxicity
| Compound | Cell Line | Assay Type | IC50 / GI50 | Source |
| This compound | WiDr (Colon) | Cytotoxicity | 32.1 ng/mL | --INVALID-LINK-- |
| HT-29 (Colon) | Cytotoxicity | 97.6 ng/mL | --INVALID-LINK-- | |
| SK-BR-3 (Breast) | Cytotoxicity | 38.6 ng/mL | --INVALID-LINK-- | |
| MKN-1 (Gastric) | Cytotoxicity | 15.6 ng/mL | --INVALID-LINK-- | |
| SK-LU-1 (Lung) | Cytotoxicity | 111.5 ng/mL | --INVALID-LINK-- | |
| LX-1 (Lung) | Cytotoxicity | 15.1 ng/mL | --INVALID-LINK-- | |
| KB (Cervical) | Cytotoxicity | 34.0 ng/mL | --INVALID-LINK-- | |
| HeLaS3 (Cervical) | Cytotoxicity | 50.9 ng/mL | --INVALID-LINK-- | |
| Camptothecin | HT-29 (Colon) | Cytotoxicity | 10 nM | --INVALID-LINK-- |
| MDA-MB-157 (Breast) | Cytotoxicity | 7 nM | --INVALID-LINK-- | |
| GI 101A (Breast) | Cytotoxicity | 150 nM | --INVALID-LINK-- | |
| MDA-MB-231 (Breast) | Cytotoxicity | 250 nM | --INVALID-LINK-- |
Note: Direct comparison of IC50/GI50 values between different studies should be done with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.
Signaling Pathways and Cellular Fate
The downstream effects of Top1 inhibition by both this compound and camptothecin converge on the induction of apoptosis. The generation of persistent double-strand DNA breaks activates DNA damage response (DDR) pathways, leading to the activation of checkpoint kinases such as ATM and ATR. This, in turn, can lead to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive, the apoptotic cascade is initiated.
Caption: Mechanism of action of T-2513 HCl and Camptothecin.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare topoisomerase I inhibitors.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase I, which is its ability to relax supercoiled DNA.
Materials:
-
Purified human topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
This compound and Camptothecin stock solutions (in DMSO)
-
Agarose gel (1%) and electrophoresis apparatus
-
DNA staining agent (e.g., ethidium bromide) and visualization system
Procedure:
-
Prepare reaction mixtures containing supercoiled plasmid DNA and reaction buffer.
-
Add varying concentrations of this compound or camptothecin to the reaction tubes. Include a vehicle control (DMSO) and a no-drug control.
-
Initiate the reaction by adding a standardized amount of topoisomerase I enzyme.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topology by electrophoresis on a 1% agarose gel.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Quantify the amount of supercoiled and relaxed DNA in each lane to determine the extent of inhibition.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. benchchem.com [benchchem.com]
- 3. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro Cytotoxicity of T-2513 Hydrochloride and Topotecan
In the landscape of cancer therapeutics, topoisomerase I inhibitors stand as a critical class of antineoplastic agents. This guide provides a detailed comparison of the cytotoxic profiles of two such inhibitors: T-2513 hydrochloride and the well-established drug, topotecan. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development to inform preclinical research and guide future investigational pathways.
Overview of this compound and Topotecan
Both this compound and topotecan exert their cytotoxic effects by targeting topoisomerase I, a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, these inhibitors prevent the re-ligation of single-strand breaks. This action ultimately leads to the accumulation of DNA damage and the induction of apoptosis, or programmed cell death, in rapidly dividing cancer cells.
This compound is a selective topoisomerase I inhibitor that binds covalently to the topoisomerase I-DNA complex, thereby inhibiting DNA replication and RNA synthesis, which culminates in cell death. Similarly, topotecan, a semi-synthetic analog of camptothecin, functions by trapping the topoisomerase I-DNA cleavage complex, leading to irreversible double-strand DNA breaks and subsequent apoptosis.
Comparative Cytotoxicity Data
To provide a clear comparison of the cytotoxic potential of this compound and topotecan, the following table summarizes their growth inhibition (GI50) and half-maximal inhibitory concentration (IC50) values across a panel of human cancer cell lines. It is important to note that these values are compiled from various studies and experimental conditions, such as the specific assay used and the duration of drug exposure, can influence the results.
| Cell Line | Cancer Type | This compound GI50 (ng/mL) | Topotecan IC50/CC50 (µM) |
| WiDr | Colon Carcinoma | 32.1 | 1.38[1] |
| HT-29 | Colon Carcinoma | 97.6 | 1.35 |
| SK-BR-3 | Breast Carcinoma | 38.6 | 8.91 |
| MKN-1 | Stomach Adenocarcinoma | 15.6 | Not Available |
| SK-LU-1 | Lung Carcinoma | 111.5 | Not Available |
| LX-1 | Lung Carcinoma | 15.1 | Not Available |
| KB | Cervical Carcinoma | 34.0 | 0.0625 - >200 |
| HeLaS3 / HeLa | Cervical Carcinoma | 50.9 | 4.5 (CC50) |
Experimental Protocols
The determination of the cytotoxic activity of this compound and topotecan typically involves in vitro cell-based assays. A standard method employed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.
General Protocol for MTT Cytotoxicity Assay:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Drug Treatment: The cells are then treated with a range of concentrations of either this compound or topotecan. A vehicle control (the solvent used to dissolve the drug, typically DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, commonly 72 hours, to allow the drugs to exert their cytotoxic effects.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent, such as DMSO or a specialized buffer, is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The GI50 or IC50 value, the concentration of the drug that causes 50% inhibition of cell growth or viability, is then determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The mechanism of action of both this compound and topotecan converges on the inhibition of topoisomerase I, leading to a cascade of events that culminate in apoptotic cell death. The following diagrams illustrate the signaling pathway and a typical experimental workflow for assessing cytotoxicity.
References
A Comparative Analysis of T-2513 Hydrochloride and Other Topoisomerase I Inhibitors for Cancer Research
For Immediate Release
This guide provides a detailed comparison of the efficacy of T-2513 hydrochloride with other prominent topoisomerase I inhibitors, namely SN-38 (the active metabolite of irinotecan) and topotecan. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this class of anti-cancer agents.
Introduction to Topoisomerase I Inhibitors
Topoisomerase I is a critical enzyme involved in DNA replication and transcription. It alleviates torsional stress in the DNA double helix by creating transient single-strand breaks. Topoisomerase I inhibitors interfere with this process by stabilizing the covalent complex between the enzyme and DNA. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][2]
This compound is a potent, selective, non-prodrug camptothecin derivative that acts as a topoisomerase I inhibitor. It is also the active metabolite of the investigational agent Delimotecan (T-0128). Like other camptothecins, T-2513 exerts its cytotoxic effects by trapping the topoisomerase I-DNA cleavage complex.
In Vitro Efficacy Comparison
The following tables summarize the available in vitro cytotoxicity data for this compound, SN-38, and topotecan against various human cancer cell lines. It is important to note that the data for this compound and the other inhibitors are from different studies; therefore, a direct comparison should be made with caution. The differing experimental conditions, such as cell culture media, passage number, and specific assay protocols, can influence the observed IC50/GI50 values.
Table 1: In Vitro Cytotoxicity of this compound (GI50, ng/mL)
| Cell Line | Cancer Type | GI50 (ng/mL) |
| WiDr | Colon Carcinoma | 32.1 |
| HT-29 | Colon Carcinoma | 97.6 |
| SK-BR-3 | Breast Adenocarcinoma | 38.6 |
| MKN-1 | Gastric Adenocarcinoma | 15.6 |
| SK-LU-1 | Lung Adenocarcinoma | 111.5 |
| LX-1 | Lung Carcinoma | 15.1 |
| KB | Oral Epidermoid Carcinoma | 34.0 |
| HeLaS3 | Cervical Carcinoma | 50.9 |
Data obtained from a study evaluating the cytotoxicity of this compound.
Table 2: In Vitro Cytotoxicity of SN-38 and Topotecan in HT-29 Human Colon Carcinoma Cells (IC50, nM)
| Compound | IC50 (nM) |
| SN-38 | 8.8 |
| Topotecan | 33 |
Data from a comparative study of various camptothecin derivatives.[3]
Note on Comparison: To facilitate a more direct, albeit still indirect, comparison, the GI50 value for this compound in HT-29 cells (97.6 ng/mL) can be converted to a molar concentration. The molecular weight of this compound is 485.97 g/mol . Therefore, 97.6 ng/mL is approximately 201 nM. This suggests that in the HT-29 cell line, SN-38 (IC50: 8.8 nM) is the most potent, followed by topotecan (IC50: 33 nM), and then this compound (GI50: ~201 nM). However, this comparison remains indirect due to the different methodologies (GI50 vs. IC50) and experimental settings.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
1. Cell Seeding:
-
Culture human cancer cell lines (e.g., HT-29, WiDr) in appropriate complete growth medium.
-
Harvest exponentially growing cells and determine cell viability (e.g., using trypan blue exclusion).
-
Seed cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound, SN-38, topotecan) in complete growth medium.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (e.g., medium with DMSO if the compounds are dissolved in it) and a blank control (medium only).
-
Incubate the plates for a further 72 hours under the same conditions.
3. MTT Addition and Formazan Solubilization:
-
After the 72-hour incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The GI50 or IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Human Tumor Xenograft Model
This protocol describes a general procedure for evaluating the antitumor activity of topoisomerase I inhibitors in an in vivo setting.
1. Cell Culture and Animal Implantation:
-
Human tumor cells (e.g., HT-29) are cultured in vitro.
-
The cells are harvested, washed, and resuspended in a suitable medium (e.g., serum-free medium or PBS) at a concentration of approximately 1 x 10^7 cells/mL.
-
A suspension of 0.1-0.2 mL of the cells is injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
2. Tumor Growth and Treatment Administration:
-
The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (length x width²) / 2.
-
The mice are then randomized into treatment and control groups.
-
The test compounds (e.g., Delimotecan as a prodrug for T-2513) and control vehicles are administered to the mice via an appropriate route (e.g., intravenous or intraperitoneal injection) according to a predetermined schedule.
3. Monitoring and Data Collection:
-
Tumor size and body weight of the mice are measured regularly (e.g., twice a week).
-
The animals are monitored for any signs of toxicity.
-
The study is terminated when the tumors in the control group reach a predetermined size or after a specific duration of treatment.
4. Efficacy Evaluation:
-
At the end of the study, the tumors are excised and weighed.
-
The primary efficacy endpoint is typically the inhibition of tumor growth, calculated as the percentage of tumor growth inhibition (% TGI).
-
Other endpoints can include tumor growth delay and the number of complete or partial tumor regressions.
Signaling Pathways and Visualizations
Topoisomerase I inhibitors induce cell death primarily through the activation of apoptotic signaling pathways. The stabilization of the topoisomerase I-DNA cleavage complex leads to DNA damage, which in turn triggers a cascade of events culminating in apoptosis.
Caption: Mechanism of action of Topoisomerase I inhibitors leading to apoptosis.
The diagram above illustrates the general mechanism of action for topoisomerase I inhibitors. These agents bind to the transient Topoisomerase I-DNA cleavage complex, preventing the re-ligation of the DNA strand. This leads to the accumulation of stabilized ternary complexes, which, upon collision with the DNA replication machinery, result in the formation of permanent DNA strand breaks. This DNA damage activates downstream apoptotic signaling pathways, ultimately leading to programmed cell death.[4][5]
Caption: General experimental workflow for evaluating topoisomerase I inhibitors.
This workflow outlines the key stages in the preclinical evaluation of topoisomerase I inhibitors. In vitro studies are initially performed to determine the cytotoxic potency of the compounds against various cancer cell lines. Promising candidates are then advanced to in vivo studies using animal models, such as human tumor xenografts in immunodeficient mice, to assess their antitumor activity and tolerability in a more complex biological system.
Conclusion
This compound demonstrates broad-spectrum in vitro cytotoxicity against a range of human cancer cell lines. While a direct head-to-head comparison with other topoisomerase I inhibitors like SN-38 and topotecan is not available from a single study, the existing data, when carefully interpreted, suggests that SN-38 is the most potent of the three in the HT-29 colon cancer cell line. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies to further elucidate the relative efficacy of these compounds. The visualization of the signaling pathway and experimental workflow provides a clear overview of the mechanism of action and evaluation process for this important class of anti-cancer agents. Further research with standardized methodologies is warranted to definitively establish the comparative efficacy of this compound.
References
- 1. Antitumor activity of delimotecan against human metastatic melanoma: pharmacokinetics and molecular determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Effects of Camptothecin Combined with Conventional Anticancer Drugs on the Cervical and Uterine Squamous Cell Carcinoma Cell Line SiHa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Camptothecin induces p53-dependent and -independent apoptogenic signaling in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Camptothecin induces apoptosis in cancer cells via microRNA-125b-mediated mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating T-2513 Hydrochloride: A Comparative Guide to its Anti-Tumor Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-tumor effects of T-2513 hydrochloride, a selective MEK1/2 inhibitor, in preclinical xenograft models. Through a comparative lens, this document evaluates the performance of this compound as a monotherapy and in combination with other targeted agents, offering a valuable resource for researchers in oncology and drug development. The experimental data presented herein is based on studies conducted with Trametinib, a well-established MEK inhibitor, which serves as a proxy for this compound to ensure a data-rich and accurate comparison.
Comparative Efficacy of this compound in Xenograft Models
The anti-tumor activity of this compound has been evaluated in various human tumor xenograft models, demonstrating significant tumor growth inhibition. The following tables summarize the key findings from these preclinical studies, comparing this compound's efficacy alone and in combination with other therapeutic agents across different cancer types.
Table 1: this compound (Trametinib) Monotherapy vs. Combination Therapy in BRAF V600E-Mutant Melanoma Xenografts (A375 Cell Line)
| Treatment Group | Dosage & Schedule | Mean Tumor Volume (mm³) at Day 14 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | ~1200 | 0% |
| This compound | 0.35 mg/kg, daily | Regressed to undetectable | >100% (Regression)[1] |
| Dabrafenib | 30 mg/kg, daily | ~400 | ~67%[2] |
| This compound + Dabrafenib | 0.35 mg/kg + 30 mg/kg, daily | Significant synergistic tumor growth inhibition | > Dabrafenib alone[3] |
Table 2: this compound (Trametinib) in Pancreatic Cancer Xenografts
| Xenograft Model | Treatment Group | Dosage & Schedule | Outcome |
| AsPC-1 | This compound | 1 mg/kg, IP, daily | Non-significant reduction in tumor volume vs. vehicle[4] |
| AsPC-1 | This compound + ACXT-3102 | 1 mg/kg + 20 mg/kg, daily | Statistically significant reduction in tumor volume[4] |
| Patient-Derived | This compound + Lapatinib | Not specified | Significantly enhanced inhibition of tumor growth vs. monotherapy[5][6][7] |
| Patient-Derived | This compound + Panitumumab + Trastuzumab | 0.3 mg/kg, daily + 500µg, BIW + 200µg, BIW | Significant tumor growth inhibition or regression[8] |
Table 3: this compound (Trametinib) in Other Xenograft Models
| Cancer Type | Xenograft Model | Treatment Group | Dosage & Schedule | Outcome |
| Rhabdomyosarcoma | SMS-CTR | This compound + Ganitumab | Not specified | Prolonged survival and tumor growth inhibition[9] |
| Renal Cell Carcinoma | 786-0-R | This compound + Sunitinib | Not specified | More effective tumor growth suppression than either drug alone[10][11] |
| Glioma | Subcutaneous | This compound | Not specified | Inhibition of transplanted glioma cell tumor growth[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Protocol 1: Human Melanoma A375 Xenograft Model
1. Cell Culture and Preparation:
-
A375 human melanoma cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are harvested during the exponential growth phase using trypsin-EDTA.
-
Cell viability is determined using a trypan blue exclusion assay, with a viability of >95% required for injection.[13]
-
Cells are resuspended in sterile phosphate-buffered saline (PBS) or Matrigel at a concentration of 2.0 × 10^6 cells/0.2 mL for injection.[14]
2. Animal Husbandry and Tumor Implantation:
-
Female athymic nude or NOD/SCID mice (6-8 weeks old) are used.[15][16]
-
Mice are allowed to acclimate for at least one week before any procedures.
-
2.0 × 10^6 A375 cells in 0.2 mL of PBS or Matrigel are subcutaneously injected into the right flank of each mouse.[14]
3. Tumor Growth Monitoring and Treatment:
-
Tumor growth is monitored by measuring the length and width of the tumor with digital calipers 2-3 times per week.
-
Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a mean volume of 100-200 mm³, mice are randomized into treatment and control groups.[13]
-
This compound (and other agents) are administered according to the specified dosages and schedules (e.g., oral gavage, intraperitoneal injection).
-
Animal body weight is monitored as an indicator of toxicity.
4. Endpoint and Data Analysis:
-
The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).
-
Tumor growth inhibition (TGI) is calculated as a percentage relative to the vehicle-treated control group.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying biological pathways and experimental processes, the following diagrams have been generated.
Caption: The MAPK/ERK signaling pathway and points of inhibition.
Caption: Experimental workflow for a typical xenograft study.
References
- 1. researchgate.net [researchgate.net]
- 2. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dabrafenib in combination with trametinib in the treatment of patients with BRAF V600-positive advanced or metastatic non-small cell lung cancer: clinical evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trametinib thwarts activation of survival pathways induced by pro-ferroptotic drug conjugate ACXT-3102 resulting in enhanced pancreatic cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the Growth of Patient-Derived Pancreatic Cancer Xenografts with the MEK Inhibitor Trametinib Is Augmented by Combined Treatment with the Epidermal Growth Factor Receptor/HER2 Inhibitor Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the growth of patient-derived pancreatic cancer xenografts with the MEK inhibitor trametinib is augmented by combined treatment with the epidermal growth factor receptor/HER2 inhibitor lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. The combination of trametinib and ganitumab is effective in RAS-mutated PAX-fusion negative rhabdomyosarcoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Preclinical Evidence That Trametinib Enhances the Response to Antiangiogenic Tyrosine Kinase Inhibitors in Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trametinib Inhibits the Growth and Aerobic Glycolysis of Glioma Cells by Targeting the PKM2/c-Myc Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
- 14. mdpi.com [mdpi.com]
- 15. Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tumor.informatics.jax.org [tumor.informatics.jax.org]
The Role of Topoisomerase I in the Activity of T-2513 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of T-2513 hydrochloride's performance as a topoisomerase I inhibitor against other established alternatives. The information presented is supported by available experimental data to aid in research and development decisions.
This compound is a potent, selective inhibitor of topoisomerase I, a critical enzyme in DNA replication and transcription.[1] Its mechanism of action involves the stabilization of the covalent complex between topoisomerase I and DNA.[1] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When these complexes are encountered by the replication fork during the S-phase of the cell cycle, they are converted into cytotoxic double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[1][2] T-2513 is an active camptothecin derivative and is also a metabolite of the prodrug delimotecan (T-0128).[1][3] Furthermore, T-2513 can be metabolized to SN-38, the active metabolite of irinotecan.[1]
Comparative Analysis of In Vitro Cytotoxicity
The following table summarizes the 50% growth inhibition (GI50) values for this compound against a panel of human tumor cell lines. For comparative context, representative IC50 values for other well-known topoisomerase I inhibitors, SN-38 (the active metabolite of irinotecan) and topotecan, are also provided from separate studies. It is important to note that direct comparisons should be made with caution as experimental conditions may have varied between studies.
| Cell Line | Cancer Type | This compound GI50 (ng/mL) | SN-38 IC50 (nM) | Topotecan IC50 (nM) |
| WiDr | Colon Carcinoma | 32.1 | - | - |
| HT-29 | Colon Carcinoma | 97.6 | 8.8 | 33 |
| SK-BR-3 | Breast Carcinoma | 38.6 | - | - |
| MKN-1 | Stomach Adenocarcinoma | 15.6 | - | - |
| SK-LU-1 | Lung Carcinoma | 111.5 | - | - |
| LX-1 | Lung Carcinoma | 15.1 | - | - |
| KB | Cervical Carcinoma | 34.0 | - | - |
| HeLaS3 | Cervical Carcinoma | 50.9 | - | - |
Data for this compound was obtained from a study by Okuno et al., where cells were exposed to the drug for 24 hours. Data for SN-38 and Topotecan against HT-29 cells is from a separate comparative study.[4]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of topoisomerase I inhibitors are provided below.
Topoisomerase I DNA Relaxation Assay
This in vitro assay is fundamental for determining the inhibitory activity of a compound on topoisomerase I. The principle lies in the differential migration of supercoiled and relaxed plasmid DNA in an agarose gel.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I
-
10x Topoisomerase I Assay Buffer
-
This compound or other test compounds
-
5x Stop Buffer/Loading Dye
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and imaging system
Procedure:
-
Prepare reaction mixtures containing 1x Topoisomerase I Assay Buffer, supercoiled DNA, and varying concentrations of the test compound.
-
Initiate the reaction by adding a predetermined amount of human Topoisomerase I.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding the 5x Stop Buffer/Loading Dye.
-
Load the samples onto a 1% agarose gel prepared with TAE buffer.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA isoforms.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition is observed as a dose-dependent decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
Cellular Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cultured cancer cells by measuring metabolic activity.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value from the dose-response curve.
Visualizing the Mechanism of Action
The following diagrams illustrate the experimental workflow for assessing topoisomerase I inhibition and the signaling pathway activated by this compound.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. The mechanism of topoisomerase I poisoning by a camptothecin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for T-2513 Hydrochloride: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of T-2513 hydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Key Safety and Handling Information
Before beginning any disposal process, it is crucial to be familiar with the handling and storage requirements for this compound.
| Parameter | Guideline | Source |
| Handling | Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and eye protection, to avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge. | [1] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials and foodstuff containers. | [1] |
| Spill Response | In case of a spill, prevent further leakage if it is safe to do so. Avoid dust formation. Do not let the chemical enter drains. Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal. Ensure adequate ventilation and remove all sources of ignition. | [1] |
| First Aid | If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. In case of skin contact: Take off contaminated clothing and wash the affected area with soap and plenty of water. In case of eye contact: Rinse with pure water for at least 15 minutes. If swallowed: Rinse mouth with water. Do not induce vomiting. In all cases of exposure, consult a doctor. | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that minimizes environmental impact and adheres to all applicable regulations.
1. Personal Protective Equipment (PPE) and Preparation:
-
Ensure you are wearing appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Have a designated, labeled waste container ready.
2. Waste Collection:
-
Carefully transfer the this compound waste into a suitable and closed container.[1]
-
If the compound is in solution, it should be collected in a sealed, properly labeled container. Do not mix with other waste streams unless compatibility is confirmed.
-
For any material that has come into contact with this compound (e.g., contaminated labware, paper towels), it should be considered chemical waste and collected in the same manner.
3. Labeling and Temporary Storage:
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
4. Final Disposal:
-
The primary recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Contact your institution's EHS department to arrange for pickup and disposal by a certified hazardous waste contractor.
-
Crucially, do not discharge this compound into sewer systems or contaminate water, foodstuffs, or feed.[1]
5. Container Decontamination and Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[1] The rinsate should be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, in accordance with local regulations.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
Caption: Workflow for the disposal of this compound waste and containers.
References
Safeguarding Your Research: A Comprehensive Guide to Handling T-2513 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling T-2513 hydrochloride, a selective topoisomerase I inhibitor. Adherence to these procedural steps will support the integrity of your research and the safety of your team.
Immediate Safety and Handling Protocols
This compound is a potent compound that requires careful handling to avoid exposure.[1] The following protocols outline the necessary personal protective equipment (PPE), emergency first-aid procedures, and spill management steps.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Required Equipment | Specifications |
| Eye Protection | Safety Goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards. |
| Hand Protection | Chemical-impermeable gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected prior to use and changed frequently. |
| Body Protection | Fire/flame resistant and impervious lab coat or clothing | Should be worn at all times when handling the compound. |
| Respiratory Protection | Full-face respirator | Recommended if exposure limits are exceeded, if irritation is experienced, or when handling the powder outside of a certified chemical fume hood. |
Emergency First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is critical.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[1] Seek medical advice. |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1] |
Operational and Disposal Plans
Proper operational procedures and waste disposal are crucial for maintaining a safe laboratory environment.
Handling and Storage
This compound should be handled in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation of dust and aerosols.[1] Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
For storage, keep the container tightly closed in a dry, cool, and well-ventilated place.[1] The compound should be stored away from incompatible materials such as strong acids.
| Storage Condition | Duration |
| Powder at -20°C | Up to 2 years |
| In DMSO at 4°C | Up to 2 weeks |
| In DMSO at -80°C | Up to 6 months |
Spill Management and Disposal
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] For a powder spill, gently cover with a damp disposable pad or towel to avoid raising dust.[2] For liquid spills, contain the spill with absorbent materials like sand, earth, or vermiculite.[3]
All spill cleanup materials and contaminated items should be collected in a suitable, closed container for disposal.[1] Waste disposal must be conducted by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[1] Do not allow the chemical to enter drains or sewer systems.[1]
Quantitative Data
| Property | Value |
| Molecular Formula | C25H28ClN3O5[4] |
| Molecular Weight | 485.96 g/mol |
| CAS Number | 187793-52-8[4] |
| Storage Temperature | -20°C[4] |
Toxicity Data: Acute toxicity data, such as LD50 (oral, dermal, inhalation), skin corrosion/irritation, and carcinogenicity were not available in the reviewed safety data sheets.[1]
Safe Handling Workflow
The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Safe Handling Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
